molecular formula C7H16N2O2S B1465618 2-(Piperidin-4-yl)ethanesulfonamide CAS No. 1179833-77-2

2-(Piperidin-4-yl)ethanesulfonamide

Cat. No.: B1465618
CAS No.: 1179833-77-2
M. Wt: 192.28 g/mol
InChI Key: MNNOZFKPSVGTEI-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNOZFKPSVGTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-4-yl)ethanesulfonamide

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Piperidine and Sulfonamide Scaffolds in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets.[1] Concurrently, the sulfonamide functional group has a storied history in pharmaceutical development, from its origins as the first class of antibacterial drugs to its current role in a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[4][5][6][7] The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, and its derivatives are known to inhibit various enzymes.[5][6]

The convergence of these two privileged scaffolds in a single molecule, this compound, presents a compelling synthetic target. This compound can serve as a valuable building block for more complex drug candidates or be investigated for its own intrinsic pharmacological activity. This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound, designed for researchers and scientists in drug development. The methodologies described herein are grounded in established chemical principles and validated analytical practices to ensure scientific integrity and reproducibility.

Part 1: Retrosynthetic Analysis and Proposed Synthetic Strategy

A robust synthetic route to this compound requires careful consideration of protecting group strategies and the sequential installation of the key functional groups. Our retrosynthetic analysis identifies a key intermediate, a protected 4-(2-aminoethyl)piperidine, which allows for the late-stage introduction of the sulfonamide moiety. The proposed forward synthesis is a multi-step process designed for efficiency and scalability.

Proposed Synthetic Workflow Diagram

Synthetic Workflow Figure 1: Proposed Synthetic Pathway for this compound A 1. Boc Protection of 4-Piperidineethanol B 2. Mesylation of the Alcohol A->B MsCl, Et3N C 3. Azide Substitution B->C NaN3, DMF D 4. Reduction of the Azide to the Amine C->D H2, Pd/C E 5. Sulfonylation of the Amine D->E ClSO3H, then NH3 F 6. Boc Deprotection E->F HCl in Dioxane G Final Product: this compound F->G Final Product

Caption: A multi-step synthetic approach to the target compound.

Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. The Boc group is stable under a variety of reaction conditions but can be readily removed in the final step.

  • Procedure:

    • To a solution of 4-piperidineethanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected alcohol.

Step 2: Synthesis of tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
  • Rationale: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq.) in DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq.).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.).

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with water and separate the layers.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylate, which is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate
  • Rationale: The mesylate is displaced with an azide group. The azide serves as a precursor to the primary amine.

  • Procedure:

    • Dissolve the mesylate from Step 2 (1.0 eq.) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3.0 eq.).

    • Heat the reaction to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the azide intermediate.

Step 4: Synthesis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
  • Rationale: The azide is reduced to a primary amine, which is the nucleophile for the subsequent sulfonylation step. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the azide from Step 3 (1.0 eq.) in methanol.

    • Add 10% palladium on carbon (Pd/C, 10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the desired amine, which can often be used directly in the next step.

Step 5: Synthesis of tert-butyl 4-(2-sulfamoylethyl)piperidine-1-carboxylate
  • Rationale: This two-step, one-pot procedure first forms the sulfonyl chloride, which is then reacted in situ with ammonia to form the sulfonamide. This approach is analogous to methods used in the synthesis of related sulfonamides.[8]

  • Procedure:

    • Cool chlorosulfonic acid (3.0 eq.) to 0 °C.

    • Slowly add the amine from Step 4 (1.0 eq.) while maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice.

    • Extract the resulting sulfonyl chloride into DCM.

    • Carefully add the DCM solution of the sulfonyl chloride to a cooled (0 °C) solution of aqueous ammonia.

    • Stir vigorously for 1-2 hours.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the Boc-protected sulfonamide.

Step 6: Synthesis of this compound
  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

  • Procedure:

    • Dissolve the Boc-protected sulfonamide from Step 5 in a 4M solution of HCl in 1,4-dioxane.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether and filter to obtain the hydrochloride salt of the final product.

    • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques must be employed.

Characterization Workflow

Characterization_Workflow Figure 2: Analytical Workflow for Product Validation Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity >95% HPLC->Purity_Confirmed

Caption: A logical flow for the structural and purity analysis of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. A full suite of 1D and 2D NMR experiments should be conducted.[9][10]

  • Sample Preparation: Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity through spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will show the number of chemically distinct carbon atoms.

  • 2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) will establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) will correlate protons with their directly attached carbons, allowing for unambiguous assignment of all signals.[11][12]

Expected ¹H and ¹³C NMR Data
Proton (¹H) NMR
Assignment
-SO₂NH₂
Piperidine NH₂⁺
-CH₂-SO₂-
Piperidine H (axial, C2/C6)
Piperidine H (equatorial, C2/C6)
-CH₂-CH₂-SO₂-
Piperidine H (axial, C3/C5)
Piperidine H (equatorial, C3/C5)
Piperidine H (C4)
Carbon (¹³C) NMR
Assignment
-CH₂-SO₂-
Piperidine C2/C6
Piperidine C4
-CH₂-CH₂-SO₂-
Piperidine C3/C5

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[13]

  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution analyzer like Orbitrap or FT-ICR.

  • Expected Result: The measured m/z of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass.

  • Molecular Formula: C₇H₁₆N₂O₂S

  • Calculated Monoisotopic Mass: 192.0932

  • Expected [M+H]⁺: 193.1005

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

  • Rationale: A validated HPLC method can separate the target compound from any starting materials, by-products, or impurities.[14][15]

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if the compound has a poor chromophore.[14]

    • Purity Assessment: The purity is determined by the peak area percentage of the main product peak relative to the total area of all observed peaks. The target purity for a research-grade compound should be >95%.

Conclusion and Future Directions

This guide provides a detailed and scientifically grounded pathway for the . By following these protocols, researchers can confidently produce and validate this valuable chemical entity. The successful synthesis of this compound opens avenues for its use as a key intermediate in the construction of more elaborate molecules for drug discovery programs. Furthermore, its structural similarity to known pharmacologically active agents suggests that it may warrant investigation for its own biological properties, for instance, as an inhibitor of soluble epoxide hydrolase or as an antimycotic agent, given the known activities of related piperidine derivatives.[16][17] The methodologies outlined here serve as a robust foundation for such future investigations.

References

biological screening of novel 2-(Piperidin-4-yl)ethanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of Novel 2-(Piperidin-4-yl)ethanesulfonamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the biological evaluation of novel this compound derivatives. This chemical scaffold is of significant interest in medicinal chemistry, combining the structural versatility of the piperidine ring, a frequent component in FDA-approved drugs, with the well-established pharmacological properties of the sulfonamide functional group.[1][2] The goal of this document is to move beyond a simple list of procedures and instead offer a strategic, logic-driven screening cascade. We will detail the rationale behind experimental choices, provide validated protocols, and emphasize the importance of building a complete biological profile for each novel compound.

Rationale and Strategic Screening Cascade Design

The inherent challenge and opportunity with the this compound scaffold lie in its potential to interact with a wide array of biological targets. The sulfonamide moiety is a classic pharmacophore known to target enzymes like dihydropteroate synthase (DHPS) in bacteria and carbonic anhydrases in mammals.[3][4] The piperidine ring is a ubiquitous feature in compounds targeting the central nervous system, ion channels, and various receptors.[5] Therefore, a successful screening strategy must be both broad enough to discover unexpected activities and focused enough to efficiently identify and validate a primary mechanism of action.

We propose a multi-tiered screening cascade designed to maximize data acquisition while conserving resources. This approach begins with broad phenotypic screening to identify general bioactivity, followed by target-specific assays to elucidate the mechanism of action, and concludes with selectivity profiling to assess off-target effects and potential liabilities.

Visualizing the Screening Workflow

The following diagram outlines the proposed strategic workflow, from initial compound handling to advanced mechanistic studies.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Target Deconvolution & Mechanistic Validation cluster_2 Tier 3: Selectivity & Off-Target Profiling cluster_3 Outcome compound Test Compound (this compound derivative) screen1 Antibacterial Screen (Whole-Cell Growth Inhibition) compound->screen1 screen2 Anti-inflammatory Screen (Macrophage-based NO/Cytokine Assay) compound->screen2 assay1 DHPS Enzymatic Assay screen1->assay1 If Active assay2 NF-κB Pathway Analysis (Western Blot) screen2->assay2 If Active assay3 Carbonic Anhydrase (hCA) Inhibition Assay assay1->assay3 assay2->assay3 assay4 ADMET & in silico Profiling assay3->assay4 outcome Candidate Profile (Potency, Selectivity, MoA) assay4->outcome

Caption: A tiered biological screening cascade for novel sulfonamide derivatives.

Tier 1: Primary Phenotypic Screening

The initial goal is to cast a wide net to determine if the novel derivatives possess meaningful biological activity in two key therapeutic areas where their structural motifs are known to be active: antibacterial and anti-inflammatory.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The sulfonamide core is historically celebrated for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1][3] A whole-cell growth inhibition assay is the most direct and physiologically relevant primary screen to identify antibacterial potential. We will use a panel of both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO).

    • Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Plate Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds, typically ranging from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control (e.g., Sulfamethoxazole or another relevant antibiotic) and a negative control (vehicle, e.g., DMSO).

    • Add the standardized bacterial inoculum to each well. The final volume should be uniform (e.g., 200 µL).

  • Incubation & Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density (OD) at 600 nm.

Anti-inflammatory Activity: Macrophage-Based Nitric Oxide (NO) Assay

Rationale: Piperidine-containing compounds have been identified as potent anti-inflammatory agents.[6] A common and robust method for primary screening is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). LPS triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α). Inhibition of these mediators is a strong indicator of anti-inflammatory potential.[6]

Detailed Protocol: Griess Assay for Nitrite (NO) Quantification

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment & Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Leave one set of wells unstimulated as a baseline control.

    • Crucial Step: Run a parallel plate without LPS stimulation to assess compound cytotoxicity using an MTT or similar viability assay. High cytotoxicity can lead to false positives (i.e., NO is low because the cells are dead).

  • NO Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

    • Measure the absorbance at ~540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

Tier 2: Mechanistic Validation and Target Deconvolution

Compounds that demonstrate activity in the primary screens ("hits") must be further investigated to confirm their mechanism of action (MoA). This step is critical to ensure the observed effect is not due to non-specific activity or cytotoxicity and to validate that the compound interacts with the intended molecular target.

For Antibacterial Hits: DHPS Enzymatic Inhibition Assay

Rationale: If a compound shows whole-cell antibacterial activity, it is essential to determine if this is due to the canonical sulfonamide MoA: inhibition of DHPS.[3] A cell-free enzymatic assay using recombinant DHPS protein provides a direct measure of target engagement.

Detailed Protocol: Recombinant DHPS Activity Assay

  • Reagents:

    • Recombinant DHPS enzyme (e.g., from S. aureus).

    • Substrates: p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP).

    • Detection Reagent: A fluorescent probe that reacts with the pyrophosphate (PPi) byproduct or a colorimetric reagent to detect the remaining PABA.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the DHPS enzyme in a suitable buffer.

    • Add the test compound at various concentrations. Include a positive control (Sulfamethoxazole) and a no-enzyme control.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes.

    • Initiate the reaction by adding the substrates (PABA and DHPPP).

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (fluorescence or absorbance) and calculate the percent inhibition relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

For Anti-inflammatory Hits: NF-κB Pathway Analysis

Rationale: The production of NO and TNF-α in LPS-stimulated macrophages is largely controlled by the transcription factor NF-κB.[6] A key regulatory step in this pathway is the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription of pro-inflammatory genes. Western blotting can be used to determine if an active compound prevents this process.[6]

G lps LPS tlr4 TLR4 Receptor lps->tlr4 ikb_p65 IκBα - p65 (Inactive Complex) tlr4->ikb_p65 Activates Kinases ikb IκBα p65 p65 p_ikb p-IκBα (Phosphorylated) ikb_p65->p_ikb degradation Proteasomal Degradation p_ikb->degradation p65_nuc p65 (Active) degradation->p65_nuc nucleus Nucleus p65_nuc->nucleus Translocates to transcription Transcription of NO Synthase, TNF-α, etc. nucleus->transcription compound Test Compound compound->ikb_p65 Prevents Phosphorylation?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Detailed Protocol: Western Blot for IκBα Phosphorylation

  • Cell Treatment and Lysis:

    • Culture and seed RAW 264.7 cells as described previously.

    • Pre-treat with the hit compound for 1 hour.

    • Stimulate with LPS for a short duration (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid event.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify total protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Blotting and Immunodetection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting bands. To ensure equal protein loading, the blot should be stripped and re-probed for total IκBα and a housekeeping protein like β-actin. A reduction in the p-IκBα band in the presence of the compound indicates pathway inhibition.

Tier 3: Selectivity and In Silico Profiling

A potent compound is only useful if it is also selective. This tier aims to identify potential off-target activities that could lead to side effects and to build a computational model of the compound's behavior.

Off-Target Screening: Carbonic Anhydrase (CA) Inhibition

Rationale: Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[4] CAs are ubiquitous in the human body (with isoforms like hCA I and hCA II being highly abundant), and their inhibition can lead to various physiological effects. It is crucial to test any lead sulfonamide compound for activity against CAs to understand its selectivity profile.

Protocol: A standard CA inhibition assay measures the inhibition of the CO2 hydration activity of the enzyme. This is typically done using a stopped-flow spectrophotometer or by measuring pH changes. Commercial kits are also widely available for screening against key isoforms like hCA I, II, IV, and IX. The output is an IC50 or Ki value for each isoform.

In Silico and ADMET Profiling

Rationale: Computational tools provide a cost-effective way to predict the drug-like properties of a compound and to visualize its interaction with the target protein.[7][8]

  • Molecular Docking: Docking the active compounds into the crystal structure of the validated target (e.g., DHPS) can provide insights into the binding mode and help explain structure-activity relationships (SAR).

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various software packages. This helps to flag potential liabilities early, such as poor oral bioavailability or potential for toxicity, guiding the next round of chemical synthesis.

Data Summary and Interpretation

All quantitative data should be compiled into clear, structured tables to facilitate comparison across the series of derivatives and against reference compounds.

Table 1: Hypothetical Screening Data for Novel Derivatives

Compound IDAntibacterial MIC (µg/mL) vs. S. aureusAnti-inflammatory IC50 (µM) (NO Inhibition)DHPS Enzymatic IC50 (µM)hCA II Inhibition IC50 (µM)Cell Viability (CC50, µM)
XYZ-001 64> 10045.22.5> 100
XYZ-002 485.61.815.789.1
XYZ-003 > 2565.2> 1008.975.4
SMX *8N/A3.125.1> 200
DEX **N/A0.1N/A> 100> 200

*SMX: Sulfamethoxazole (Reference Antibiotic) **DEX: Dexamethasone (Reference Anti-inflammatory)

Interpretation of Hypothetical Data:

  • XYZ-001: Shows weak antibacterial activity but potent hCA II inhibition. This compound might be more interesting as a carbonic anhydrase inhibitor.

  • XYZ-002: A promising antibacterial lead. Its whole-cell activity (MIC) correlates well with its target-based activity (DHPS IC50). It shows good selectivity over hCA II and acceptable cytotoxicity.

  • XYZ-003: A promising anti-inflammatory lead. It is potent in the cell-based assay with no activity at the DHPS target. Further validation via Western blot would be the next step.

References

2-(Piperidin-4-yl)ethanesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Core

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry. The 2-(piperidin-4-yl)ethanesulfonamide core represents a compelling example of such a scaffold, merging two critical pharmacophoric elements: the piperidine ring and the sulfonamide group. This guide provides a comprehensive technical overview of this scaffold, from its fundamental physicochemical properties and synthesis to its application in the design of novel therapeutic agents.

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1][2] As a saturated heterocycle, it can exist in a stable chair conformation, allowing for precise three-dimensional positioning of substituents.[1] Its basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding with biological targets.[1][3] The 4-substitution pattern, in particular, offers a versatile exit vector for further molecular elaboration.[4]

Complementing the piperidine is the sulfonamide functional group, a well-established bioisostere for carboxylic acids and amides.[5][6] This group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with enzyme active sites and receptors.[7] Unlike carboxylic acids, sulfonamides generally exhibit greater metabolic stability and improved membrane permeability.[6] The ethanesulfonamide linkage in the title scaffold provides a flexible two-carbon spacer, allowing the piperidine and sulfonamide moieties to adopt optimal orientations for target binding.

This guide will delve into the synthetic strategies for accessing the this compound core and its derivatives, explore its influence on key drug-like properties, and examine its role in the development of targeted therapies through detailed structure-activity relationship (SAR) analysis.

Strategic Synthesis of the Scaffold

The synthesis of this compound and its analogs can be approached through several convergent strategies. The choice of a specific route will often depend on the desired substitution on the piperidine nitrogen and the sulfonamide group. A general and flexible approach involves the preparation of a key intermediate, a 4-substituted piperidine with a two-carbon extension, followed by the introduction of the sulfonamide functionality.

Core Synthesis Workflow

A representative synthetic workflow is depicted below. This multi-step process allows for diversification at key points.

Synthesis_Workflow cluster_0 Piperidine Core Construction cluster_1 Sulfonamide Formation cluster_2 N-Functionalization (Optional) Start 4-Piperidone Intermediate1 4-(Cyanomethylene)piperidine Start->Intermediate1 Knoevenagel Condensation Intermediate2 4-(2-Aminoethyl)piperidine Intermediate1->Intermediate2 Reduction (e.g., H2/catalyst) FinalProduct This compound Scaffold Intermediate2->FinalProduct Sulfonylation (R-SO2Cl, base) N_Functionalized N-Substituted Derivatives FinalProduct->N_Functionalized Alkylation, Acylation, etc.

Caption: General synthetic workflow for the this compound scaffold.

Detailed Experimental Protocol: Synthesis of a Boc-Protected Intermediate

The following protocol details a common method for preparing a versatile intermediate, tert-butyl 4-(2-(sulfamoylamino)ethyl)piperidine-1-carboxylate, which allows for subsequent N-derivatization of the sulfonamide or deprotection of the piperidine nitrogen.

Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and diethyl cyanomethylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

  • Dissolve the product from Step 1 in methanol and add a catalytic amount of Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired amine, which is often used without further purification.

Step 3: Synthesis of tert-butyl 4-(2-(sulfamoylamino)ethyl)piperidine-1-carboxylate

  • Dissolve the amine from Step 2 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of a solution of the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq) in DCM.

  • Stir the reaction at room temperature for 6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.

Physicochemical Properties and Pharmacokinetic Implications

The this compound scaffold imparts a unique combination of physicochemical properties that are highly advantageous in drug design.

PropertyContribution of the ScaffoldRationale and Impact on Pharmacokinetics
Basicity (pKa) The piperidine nitrogen typically has a pKa in the range of 8-10.This ensures that the scaffold is predominantly protonated and positively charged at physiological pH, which generally enhances aqueous solubility and can facilitate interactions with negatively charged residues in target proteins.
Lipophilicity (logP/logD) The aliphatic nature of the piperidine and ethyl linker contributes to lipophilicity, while the sulfonamide and the charged piperidine nitrogen increase hydrophilicity. The overall logD can be fine-tuned by substitution.A balanced logD is crucial for oral absorption and cell membrane permeability. This scaffold provides a framework where lipophilicity can be modulated to achieve an optimal balance between solubility and permeability.[1]
Hydrogen Bonding Capacity The sulfonamide group provides a strong hydrogen bond donor (N-H) and two acceptors (S=O). The piperidine nitrogen (when deprotonated or as a salt) can also act as a hydrogen bond acceptor.These interactions are critical for high-affinity binding to biological targets. The multiple hydrogen bonding points can significantly contribute to the enthalpy of binding.[7]
Metabolic Stability The piperidine ring can be susceptible to oxidation, particularly at carbons alpha to the nitrogen. The sulfonamide group is generally metabolically stable.The metabolic stability of the piperidine ring is highly dependent on its substitution pattern.[1] Strategic placement of substituents can block sites of metabolism and improve the pharmacokinetic profile.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been incorporated into a variety of molecules targeting different biological systems. The following examples illustrate the versatility of this core and highlight key SAR trends.

Case Study: Inhibitors of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a therapeutic target for cardiovascular and inflammatory diseases. A series of 2-(piperidin-4-yl)acetamides, which are structurally analogous to the ethanesulfonamide scaffold, have been developed as potent sEH inhibitors.

In one study, the piperidine nitrogen was functionalized with various sulfonyl groups. The general structure is shown below:

Structure of 2-(1-(Alkylsulfonyl)piperidin-4-yl)acetamide sEH inhibitors.

Key SAR findings from this series demonstrate the importance of the substitution on the piperidine nitrogen. A simple isopropylsulfonyl group was found to be optimal for potency. This highlights how the N-substituent on the piperidine ring can be used to probe the binding pocket and enhance affinity.

General SAR Principles

The following diagram illustrates the key points of diversification on the this compound scaffold and the typical impact of modifications.

Caption: Key diversification points on the this compound scaffold.

  • R1 (Piperidine N-substituent): This position is crucial for modulating the overall physicochemical properties of the molecule. Small alkyl groups can increase lipophilicity, while more complex substituents can be introduced to interact with specific sub-pockets of the target protein. This position is also a key handle for improving metabolic stability.

  • R2 (Sulfonamide N-substituent): Substitution at this position can be used to fine-tune the electronic properties and hydrogen bonding capacity of the sulfonamide. It can also serve as an attachment point for larger fragments to create multi-pharmacophore ligands.

Biological Evaluation Workflow

The evaluation of novel compounds based on the this compound scaffold typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

Bio_Eval_Workflow Start Compound Synthesis and Purification InVitro_Screening Primary In Vitro Screening (e.g., enzyme inhibition, receptor binding) Start->InVitro_Screening ADME_Tox In Vitro ADME/Tox Profiling (e.g., microsomal stability, cytotoxicity, hERG) InVitro_Screening->ADME_Tox Active Compounds InVivo_PK In Vivo Pharmacokinetic Studies ADME_Tox->InVivo_PK Promising Profile Efficacy_Models In Vivo Efficacy Models InVivo_PK->Efficacy_Models Good Exposure Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Proof of Concept

Caption: A typical workflow for the biological evaluation of new chemical entities.

Protocol: In Vitro Microsomal Stability Assay

This assay is crucial for assessing the metabolic stability of new compounds.

  • Prepare a solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add the test compound to a suspension of liver microsomes (human, rat, or mouse) in a phosphate buffer (pH 7.4) containing NADPH.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable core in modern medicinal chemistry. Its modular nature allows for systematic exploration of chemical space, while its inherent physicochemical properties provide a solid foundation for developing drug candidates with favorable pharmacokinetic profiles. The strategic combination of the basic piperidine ring and the acidic sulfonamide group offers a rich pharmacophore that can be tailored to a wide range of biological targets.

Future exploration of this scaffold will likely focus on the development of novel N-substituents for the piperidine ring to further enhance target specificity and metabolic stability. Additionally, the use of the sulfonamide group as a versatile anchor for fragment-based drug design and the development of covalent inhibitors represents an exciting avenue for future research. As our understanding of complex biological systems continues to grow, the strategic deployment of privileged scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

An In-depth Technical Guide to the Pharmacological Profiling of 2-(Piperidin-4-yl)ethanesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-(Piperidin-4-yl)ethanesulfonamide Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry. Its structural motifs—a basic piperidine ring, a flexible ethyl linker, and a hydrogen-bond-donating sulfonamide group—grant it the chameleonic ability to interact with a wide array of biological targets. Derivatives of this scaffold have been identified as potent modulators of G-protein coupled receptors (GPCRs), kinases, and inflammatory pathways, leading to their investigation in therapeutic areas ranging from neuropsychiatry to oncology and infectious diseases.[1][2]

This guide provides a comprehensive, field-proven framework for the systematic pharmacological profiling of novel compounds containing the this compound core. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of target identification, selectivity assessment, and safety de-risking. The narrative moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. Our objective is not merely to generate data, but to build a holistic pharmacological understanding that enables informed, data-driven decisions in the progression of a drug discovery program.

Section 1: The Pharmacological Profiling Cascade: A Strategic Framework

A successful profiling campaign is not a random collection of assays but a structured, tiered approach known as a screening cascade .[3] This strategy efficiently filters compounds, dedicating more resource-intensive assays only to the most promising candidates. The fundamental principle is to answer the most critical questions first: Does the compound hit a therapeutically relevant target? Is it selective? And is it likely to be safe?

Our profiling cascade is designed in three phases:

  • Phase I: Primary Target Cluster Screening: Broad, initial screens against the most likely target families for this scaffold (GPCRs, Kinases, Inflammatory Pathways). The goal is "hit" identification and confirmation.

  • Phase II: In-Depth Lead Characterization & Safety Profiling: For confirmed hits, this phase focuses on quantifying potency and selectivity while performing critical, early safety and ADME assessments.

  • Phase III: Pre-clinical Candidate Nomination: Comprehensive profiling of a single, optimized lead compound to build a data package for in vivo studies.

The entire workflow is a self-validating system, where orthogonal assays are used to confirm findings and build confidence at each stage.[4]

Pharmacological_Profiling_Cascade cluster_0 Phase I: Hit Identification cluster_1 Phase II: Lead Optimization cluster_2 Phase III: Candidate Nomination p1 Primary Target Cluster Screening (GPCRs, Kinases, Inflammatory) p2 Hit Confirmation & Initial Potency (IC50/EC50 Determination) p1->p2 Active Compounds p3 Selectivity Profiling (Broad Target Panels) p2->p3 Confirmed & Potent Hits stop Terminate Compound p2->stop Inactive or Weak p4 In Vitro ADME & Safety (Permeability, Stability, hERG, Cytotoxicity) p3->p4 p5 Comprehensive 'Off-Target' Profile (SafetyScreen™ Panels) p4->p5 Optimized Leads with Favorable Properties p4->stop Poor Selectivity or Safety Liabilities p6 In Vivo PK/PD Modeling p5->p6 p5->stop Unacceptable Off-Target Profile end_node Candidate for In Vivo Studies p6->end_node start Novel Compound Synthesis start->p1

Caption: The tiered pharmacological profiling cascade for novel compounds.

Section 2: Phase I - Primary Target Cluster Screening

Given the known activities of related structures, the initial screening should rationally focus on three key areas: GPCRs (specifically serotonin receptors), protein kinases, and inflammatory pathways.

GPCR Profiling: The Serotonin 5-HT2A Receptor

Causality: The piperidine moiety is a classic pharmacophore for aminergic GPCRs. Specifically, derivatives of this scaffold have shown high affinity for the serotonin 2A (5-HT2A) receptor, a key target for atypical antipsychotics.[5] Therefore, determining affinity for the 5-HT2A receptor is a primary logical step. A radioligand binding assay is the gold standard for quantifying a compound's affinity (Ki) for a receptor.[6][7]

Signaling Pathway: 5-HT2A Receptor (Gq-coupled)

The 5-HT2A receptor signals through the canonical Gαq pathway. Agonist binding induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and modulation of neuronal excitability.[8][9][10]

5HT2A_Signaling_Pathway cluster_membrane Plasma Membrane receptor 5-HT2A Receptor g_protein Gαq/βγ receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag serotonin Serotonin (Agonist) or Test Compound serotonin->receptor er Endoplasmic Reticulum ip3->er binds pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc co-activates downstream Downstream Phosphorylation Events (Neuronal Excitability) pkc->downstream phosphorylates

Caption: Canonical Gq-coupled signaling cascade of the 5-HT2A receptor.

Experimental Protocol: 5-HT2A Radioligand Competition Binding Assay [11][12]

  • Receptor Source: Prepare membrane homogenates from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[13] Protein concentration should be determined via a Bradford or BCA assay.

  • Radioligand: Use [3H]ketanserin, a well-characterized 5-HT2A antagonist, at a fixed concentration near its dissociation constant (Kd), typically 0.5 nM.[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup (96-well plate):

    • Total Binding: 150 µL of membrane prep, 50 µL of assay buffer, and 50 µL of [3H]ketanserin.

    • Non-Specific Binding (NSB): 150 µL of membrane prep, 50 µL of a high concentration of a non-labeled competitor (e.g., 1 µM unlabeled ketanserin), and 50 µL of [3H]ketanserin.

    • Test Compound: 150 µL of membrane prep, 50 µL of test compound (at 10-12 concentrations, e.g., 0.1 nM to 10 µM), and 50 µL of [3H]ketanserin.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[14]

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B filter plates (presoaked in 0.5% polyethyleneimine to reduce NSB).[11] Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Data Presentation: 5-HT2A Binding Affinity

Compound ID 5-HT2A IC50 (nM) 5-HT2A Ki (nM) Hill Slope
Cmpd-001 15.8 7.2 -0.98
Cmpd-002 >10,000 >4,500 N/A
Risperidone (Control) 5.5 2.5 -1.01

Data is representative. Control data based on literature values.

Kinase Profiling: Aurora Kinase B

Causality: The sulfonamide group can act as a hinge-binding motif in the ATP-binding pocket of many protein kinases. Hesperadin, a compound containing both piperidine and sulfonamide-related moieties, is a known inhibitor of Aurora kinases.[16] Aurora Kinase B is a critical regulator of mitosis, and its inhibition is a validated anti-cancer strategy.[3] An in vitro kinase activity assay is the most direct method to determine if a compound inhibits enzyme function.

Signaling Pathway: Aurora B Kinase in Mitosis

Aurora B is the catalytic component of the Chromosomal Passenger Complex (CPC). During mitosis, the CPC localizes to centromeres and later to the spindle midzone.[17] It functions as a master regulator, phosphorylating key substrates like Histone H3 to ensure proper chromosome condensation, microtubule-kinetochore attachment, and activation of the Spindle Assembly Checkpoint (SAC).[2][18] Inhibition of Aurora B leads to defects in chromosome alignment, failed cytokinesis, and ultimately, cell death, making it an attractive target in oncology.[3]

AuroraB_Pathway cluster_cpc Chromosomal Passenger Complex (CPC) aurora_b Aurora B Kinase incenp INCENP substrates Key Substrates aurora_b->substrates phosphorylates sac Spindle Assembly Checkpoint (SAC) aurora_b->sac cytokinesis Cytokinesis aurora_b->cytokinesis survivin Survivin borealin Borealin mitosis Mitosis (Prophase to Anaphase) mitosis->aurora_b activates histone_h3 Histone H3 (S10) substrates->histone_h3 mcak MCAK substrates->mcak condensation Chromosome Condensation histone_h3->condensation error_correction Kinetochore Attachment (Error Correction) mcak->error_correction downstream Cellular Outcomes condensation->downstream error_correction->downstream sac->downstream cytokinesis->downstream test_compound Test Compound test_compound->aurora_b inhibits

Caption: Role of Aurora B Kinase in regulating key mitotic events.

Experimental Protocol: In Vitro Aurora B Kinase Activity Assay (ADP-Glo™) [19][20]

  • Reagents: Use a commercial kit such as the ADP-Glo™ Kinase Assay, which includes recombinant human Aurora B kinase, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), ATP, and detection reagents.

  • Assay Buffer: 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

  • Reaction Setup (384-well plate):

    • To each well, add 1 µL of test compound (at various concentrations) or vehicle (DMSO).

    • Add 2 µL of Aurora B enzyme (e.g., 20 ng/µL).

    • Add 2 µL of a substrate/ATP mixture (e.g., 5 mg/ml Myelin Basic Protein and 500 µM ATP).

  • Kinase Reaction: Incubate at 30°C for 45-60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-45 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to vehicle controls.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Aurora B Kinase Inhibition

Compound ID Aurora B IC50 (nM) Max Inhibition (%)
Cmpd-001 85 98.5
Cmpd-002 >20,000 <10
Barasertib (Control) 1.2 100

Data is representative. Control data based on literature values.

Inflammatory Pathway Profiling: NF-κB Activation

Causality: Many piperidine-containing compounds have demonstrated anti-inflammatory properties.[2] A central hub of inflammatory signaling is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway is a well-established anti-inflammatory mechanism. A Western blot assay to measure the nuclear translocation of the p65 subunit of NF-κB is a robust and direct measure of pathway activation.

Experimental Protocol: Western Blot for Nuclear p65 Translocation [21][22]

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages or a similar cell line. Pre-treat cells with various concentrations of the test compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™). This step is critical to separate the proteins located in the cytoplasm from those in the nucleus.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions for all samples.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from the nuclear extracts onto a 10% polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

    • Incubate the membrane with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Re-probe the blot with an antibody for a nuclear loading control (e.g., Lamin B1 or Histone H3) to ensure equal protein loading.

    • Perform densitometry analysis to quantify the amount of p65 in the nucleus for each condition.

    • Calculate the percentage of inhibition of LPS-induced p65 translocation by the test compound.

Data Presentation: Inhibition of NF-κB Nuclear Translocation

Compound ID Concentration (µM) Nuclear p65 Level (% of LPS Control)
Cmpd-001 1 45.2
Cmpd-001 10 15.8
Cmpd-002 10 95.1
Bay 11-7082 (Control) 10 10.5

Data is representative and conceptual.

Section 3: Phase II - In-Depth Lead Characterization & Safety Profiling

Compounds that demonstrate confirmed activity and potency in Phase I are advanced to Phase II. The focus now shifts from "does it work?" to "how well does it work, how selective is it, and is it safe?".

Secondary Pharmacology Safety Panel

Causality: No drug is perfectly specific. Unintended interactions with other targets ("off-targets") are a major cause of clinical adverse events and drug failure.[23] Early screening against a panel of targets known to be associated with adverse drug reactions (ADRs) is a critical de-risking step.[8] Commercial services offer standardized panels, such as the SafetyScreen44 or SAFETYscan47, which cover a broad range of GPCRs, ion channels, transporters, and enzymes.[19][24]

Protocol:

  • Panel Selection: Submit the compound to a contract research organization (CRO) for screening against a standard safety panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology InVEST44™).

  • Assay Format: The assays are typically radioligand binding assays performed at a single high concentration of the test compound (e.g., 10 µM).

  • Data Analysis: The primary output is the percentage of inhibition or displacement of the radioligand from each target. A common threshold for concern is >50% inhibition at 10 µM, which would trigger follow-up dose-response studies to determine an IC50.

Data Presentation: Abbreviated Safety Panel Results (>50% Inhibition at 10 µM)

Target Ligand % Inhibition by Cmpd-001 (10 µM) Potential Clinical Implication
5-HT2A Receptor [3H]Ketanserin 99% On-target activity
Dopamine D2 Receptor [3H]Spiperone 65% Extrapyramidal symptoms, prolactin increase
hERG Channel [3H]Astemizole 5% Low risk of QT prolongation
Adrenergic α1A [3H]Prazosin 72% Hypotension, dizziness

This is a representative subset of data from a larger panel.[25][26]

In Vitro ADME & Toxicology Profiling

Causality: A potent and selective compound is useless if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential for guiding medicinal chemistry efforts.[27][28]

3.2.1 Intestinal Permeability: Caco-2 Assay

Rationale: For orally administered drugs, permeability across the intestinal wall is a prerequisite for absorption. The Caco-2 cell line, a human colon adenocarcinoma line, forms a polarized monolayer that is the industry-standard in vitro model for predicting human intestinal permeability.[1][29][30][31]

Protocol: [32][33]

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions.

  • Monolayer Integrity: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.

  • Transport Study (Bidirectional):

    • A→B Transport (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (upper) chamber.

    • B→A Transport (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (lower) chamber.

  • Sampling: Incubate at 37°C for 2 hours. Take samples from both the donor and receiver chambers at the end of the incubation.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions: Papp (cm/s) = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An efflux ratio > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).

3.2.2 Metabolic Stability: Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism. An assessment of a compound's stability in the presence of liver enzymes (specifically Cytochrome P450s) provides an early indication of its metabolic clearance and potential half-life in vivo.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a NADPH-regenerating system in phosphate buffer.

  • Incubation: Add the test compound (e.g., 1 µM) to the reaction mixture and incubate at 37°C.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k .

3.2.3 Cardiovascular Safety: hERG Patch Clamp Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes. Regulatory agencies like the FDA mandate hERG testing for most new chemical entities.[4][34][35][36]

Protocol (Automated Patch Clamp):

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the human hERG channel.

  • Electrophysiology: Use an automated patch-clamp system to measure hERG tail current in whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp pulse designed to elicit the characteristic hERG current, as recommended by regulatory guidelines.[4][34][35]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the peak tail current at each concentration. Plot the percentage of inhibition versus log concentration and fit to a dose-response curve to determine the IC50.

Data Presentation: Summary of Phase II ADME/Safety Profile

Parameter Assay Cmpd-001 Result Classification/Interpretation
Permeability Caco-2 Papp (A→B) 15.2 x 10⁻⁶ cm/s High Permeability
Efflux Caco-2 Efflux Ratio 1.1 Not a P-gp substrate
Metabolic Stability HLM Half-life (t½) 45 min Moderate Stability
Cardiac Safety hERG IC50 >30 µM Low Risk of QT Prolongation
Cytotoxicity HepG2 IC50 >50 µM Not overtly cytotoxic

Data is representative. Classification based on typical industry criteria.[37]

Section 4: Data Integration and Decision Matrix

The power of pharmacological profiling lies in the integration of diverse datasets to build a cohesive compound narrative. A decision matrix helps to objectively evaluate compounds and decide on their future.

CriteriaDesirable ProfileAcceptable ProfileUndesirable ProfileCmpd-001 Status
Primary Potency Ki or IC50 < 10 nM10 - 100 nM> 1 µMAcceptable
Selectivity >100-fold vs. key off-targets10-100-fold<10-foldAcceptable (Moderate D2/α1A affinity)
Permeability Papp > 10 x 10⁻⁶ cm/s5-10 x 10⁻⁶ cm/s< 2 x 10⁻⁶ cm/sDesirable
Metabolic Stability t½ > 60 min30-60 min< 15 minAcceptable
hERG Liability IC50 > 30 µM10-30 µM< 10 µMDesirable
Overall Assessment Progress to Lead Optimization. Focus on improving potency and reducing D2/α1A affinity.

Conclusion

The pharmacological profiling of novel this compound compounds requires a multi-faceted, hypothesis-driven approach. By employing a tiered screening cascade that logically progresses from broad target-cluster screening to in-depth safety and ADME profiling, researchers can efficiently identify and de-risk promising candidates. This guide provides the strategic framework, detailed protocols, and causal reasoning necessary to build a comprehensive data package. This self-validating system of inquiry ensures that only compounds with the highest probability of success, characterized by a well-understood balance of potency, selectivity, and safety, are advanced toward clinical development.

References

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Deconstructing 2-(Piperidin-4-yl)ethanesulfonamide

The structure of this compound presents two key pharmacophores that guide our initial hypotheses:

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry. It is widely recognized as a potent inhibitor of various enzymes, most notably carbonic anhydrases and proteases. The sulfonamide group often acts as a zinc-binding group, coordinating with the catalytic zinc ion in the active site of metalloenzymes.[1] Its presence suggests that this compound could function as an enzyme inhibitor.

  • The Piperidine Ring: This saturated heterocycle is a common feature in a vast array of neurologically active drugs and other therapeutic agents.[2][3] Its conformational flexibility allows it to interact with a variety of receptors, ion channels, and transporters, often serving as a scaffold to correctly orient other functional groups for optimal binding.

Given these structural alerts, this compound could plausibly target a range of protein classes. Therefore, a systematic and unbiased approach is essential to identify its primary molecular target(s) and elucidate its MoA. This guide outlines a four-stage investigative workflow designed to de-risk and accelerate the drug development process for this compound.

Investigational_Workflow cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Target Validation & Biophysical Characterization cluster_2 Stage 3: Cellular & Mechanistic Studies cluster_3 Stage 4: In Vivo Evaluation T_ID Unbiased Target Identification Pheno_Screen Phenotypic Screening T_ID->Pheno_Screen Primary Approaches Affinity_Chrom Affinity Chromatography T_ID->Affinity_Chrom Primary Approaches Panel_Screen Broad Panel Screening (Kinases, GPCRs, etc.) T_ID->Panel_Screen Primary Approaches T_Val Target Validation T_ID->T_Val Identified Target(s) DSF DSF (Binding Confirmation) T_Val->DSF Orthogonal Methods Cell_MoA Cellular MoA T_Val->Cell_MoA Validated Target SPR SPR (Kinetics) DSF->SPR Orthogonal Methods ITC ITC (Thermodynamics) SPR->ITC Orthogonal Methods Enzyme_Assay Enzymatic/Functional Assays Cell_MoA->Enzyme_Assay Confirmation in Cellular Context In_Vivo In Vivo Studies Cell_MoA->In_Vivo Confirmed Cellular Activity Reporter_Assay Pathway Reporter Assays Enzyme_Assay->Reporter_Assay Confirmation in Cellular Context WB_Analysis Western Blot Analysis Reporter_Assay->WB_Analysis Confirmation in Cellular Context PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo->PK_PD Preclinical Validation Efficacy Efficacy Models (e.g., Xenografts) PK_PD->Efficacy Preclinical Validation

Caption: High-level workflow for MoA investigation.

Stage 1: Unbiased Target Identification

The initial and most critical phase is to identify the direct molecular binding partner(s) of this compound without preconceived bias. A multi-pronged approach is recommended to maximize the probability of success and to provide corroborating lines of evidence.

Approach A: Affinity Chromatography-Mass Spectrometry

This classical biochemical technique remains a powerful tool for target identification.[4] It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological lysate.[4][5]

Experimental Protocol: Photo-Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates three key features: a photoreactive group (e.g., a diazirine or benzophenone) for covalent cross-linking upon UV irradiation, a linker, and a biotin tag for high-affinity capture on streptavidin-coated beads.

  • Lysate Preparation: Prepare a cell lysate from a biologically relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed, or a neuronal cell line if neurological effects are suspected).

  • Incubation and Cross-linking: Incubate the cell lysate with the photo-affinity probe. To control for non-specific binding, run a parallel experiment where the lysate is co-incubated with an excess of the original, unmodified this compound.

  • UV Irradiation: Expose the mixtures to UV light (typically 365 nm) to induce covalent cross-linking between the probe and its binding partners.

  • Capture and Wash: Add streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes. Perform a series of stringent washes to remove non-specifically bound proteins.[6]

  • Elution and Analysis: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE. Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated sample.

  • Mass Spectrometry: Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Approach B: Broad-Based Biochemical and Cellular Screening

Parallel to the affinity-based approach, screening the compound against large, predefined panels of targets can rapidly identify potential protein classes of interest.

  • Kinome Profiling: Given that many inhibitors target kinases, screen the compound against a panel of several hundred human kinases (e.g., Eurofins DiscoverX KINOMEscan™). This service typically provides quantitative dissociation constants (Kd) for any interactions.

  • GPCR Profiling: The piperidine moiety suggests potential interaction with G-protein coupled receptors (GPCRs). A functional screen measuring downstream signaling events (e.g., cAMP or calcium flux) across a broad panel of GPCRs is recommended.[7][8][9][10][11]

  • Enzyme Panels: Screen the compound against panels of other common enzyme classes, such as proteases and, given the sulfonamide group, a focused panel of human carbonic anhydrase isoforms.[1][12][13][14]

Stage 2: Target Validation and Biophysical Characterization

Once putative targets are identified, it is imperative to validate the interaction and characterize the binding event in detail using orthogonal, label-free biophysical methods.

Target_Validation_Workflow cluster_0 Initial Hit cluster_1 Binding Confirmation cluster_2 Kinetic & Thermodynamic Analysis cluster_3 Validated Target Hit Putative Target from Stage 1 DSF Differential Scanning Fluorimetry (DSF) Hit->DSF DSF_Outcome ΔTm Shift? DSF->DSF_Outcome SPR Surface Plasmon Resonance (SPR) DSF_Outcome->SPR Yes ITC Isothermal Titration Calorimetry (ITC) DSF_Outcome->ITC Yes SPR_Data ka, kd, KD SPR->SPR_Data Validated Confirmed & Characterized Target SPR->Validated ITC_Data KD, ΔH, ΔS, n ITC->ITC_Data ITC->Validated

Caption: Workflow for biophysical validation of target engagement.

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct binding.[15][16][17][18][19] Ligand binding typically stabilizes the target protein, resulting in an increase in its thermal melting temperature (Tm).

Experimental Protocol: DSF

  • Reagents: Purified recombinant target protein, SYPRO Orange dye, this compound stock solution, and appropriate buffer.

  • Preparation: In a 96-well PCR plate, prepare reactions containing the target protein (e.g., 2 µM), SYPRO Orange (e.g., 5x concentration), and a serial dilution of the compound.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.[18]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the kinetics of a binding interaction in real-time.[2][20][21] It measures the association rate (ka), dissociation rate (kd), and provides a true equilibrium dissociation constant (KD).

Experimental Protocol: SPR

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip).[20]

  • Binding Measurement: Flow a series of concentrations of this compound over the chip surface. The binding is measured as a change in the refractive index at the surface.

  • Regeneration: After each concentration, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][22][23][24][25] It determines the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC

  • Sample Preparation: Prepare the purified target protein in the sample cell and the compound in the injection syringe, ensuring both are in identical, degassed buffer to minimize heats of dilution.[23]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to calculate the thermodynamic parameters.[3][22]

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding Kinetics (ka, kd)Binding Thermodynamics (ΔH, ΔS)
Affinity (KD) Calculated (kd/ka)Directly Measured
Stoichiometry (n) Not directly measuredDirectly Measured
Throughput HigherLower
Sample Consumption LowerHigher
Label-Free YesYes

Stage 3: Cellular and Mechanistic Studies

With a validated target, the investigation moves into a cellular context to confirm that the compound's biological effects are mediated through this target.

Target-Specific Functional Assays

The nature of this assay is entirely dependent on the validated target.

  • If the target is an enzyme (e.g., a protease or carbonic anhydrase):

    • Protocol: In Vitro Enzyme Inhibition Assay

      • Reaction Setup: In a microplate, combine the purified enzyme, a specific chromogenic or fluorogenic substrate, and a serial dilution of this compound.[1][12][13][26][27]

      • Kinetic Measurement: Monitor the rate of product formation over time using a plate reader.

      • IC₅₀ Determination: Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

  • If the target is a receptor (e.g., a GPCR):

    • Protocol: Cell-Based Reporter Assay

      • Cell Line: Use a cell line engineered to express the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a downstream signaling pathway element (e.g., a cAMP response element).

      • Treatment: Treat the cells with the natural ligand for the receptor in the presence and absence of varying concentrations of this compound.

      • Reporter Measurement: Measure the reporter gene activity to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Downstream Signaling Pathway Analysis

Western blotting is a crucial technique to investigate how the compound affects the signaling cascade downstream of the target protein.[28][29][30][31][32]

Signaling_Pathway_Hypothesis cluster_0 Hypothetical Kinase Pathway Receptor Growth Factor Receptor Target_Kinase Target Kinase (e.g., MEK) Receptor->Target_Kinase Downstream_Kinase Downstream Kinase (e.g., ERK) Target_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor (e.g., c-Fos) Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound This compound Compound->Target_Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points. Include appropriate positive and negative controls.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.[28]

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and key downstream signaling nodes (including their phosphorylated, active forms). For example, if the target is a kinase in the MAPK pathway, probe for total and phosphorylated levels of the target, as well as downstream proteins like ERK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[28]

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and expression levels of pathway components.

Stage 4: In Vivo Evaluation

The final stage of preclinical MoA investigation is to confirm that the compound engages its target and elicits the expected biological response in a living organism.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A PK/PD study is essential to establish a relationship between the drug's concentration in the body (pharmacokinetics) and its biological effect on the target (pharmacodynamics).[33][34][35][36][37]

Experimental Protocol: PK/PD Study

  • Dosing: Administer this compound to a cohort of laboratory animals (e.g., mice) at several dose levels.

  • PK Sampling: Collect blood samples at multiple time points post-dosing to measure the concentration of the compound over time.

  • PD Sampling: At the same time points, collect relevant tissue (e.g., tumor tissue if the target is implicated in cancer) and measure a biomarker of target engagement. This could be the phosphorylation level of a direct substrate of the target kinase, or the level of a product from an enzymatic reaction.

  • Modeling: Correlate the drug concentration (PK) with the biomarker response (PD) to understand the exposure-response relationship.[34][36]

In Vivo Efficacy Studies

Based on the confirmed MoA, an appropriate in vivo disease model should be selected to test for therapeutic efficacy. For example, if the compound inhibits a kinase crucial for tumor growth, a xenograft model is appropriate.[38][39][40][41][42]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Implantation: Implant human cancer cells (that are known to be dependent on the compound's target) subcutaneously into immunodeficient mice.[40][42]

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound according to a dosing regimen informed by the PK/PD study.

  • Efficacy Assessment: Measure tumor volumes regularly (e.g., twice weekly) with calipers. Monitor animal body weight as a measure of general toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform Western blot or immunohistochemistry analysis to confirm target inhibition in the treated group compared to the control group.

Conclusion

The systematic, multi-stage approach detailed in this guide provides a robust framework for the comprehensive investigation of the mechanism of action of this compound. By beginning with unbiased target identification and progressively layering orthogonal biophysical, cellular, and in vivo validation studies, this workflow is designed to build a high-confidence, data-driven narrative of the compound's biological function. Each stage generates decision-making data, allowing for early and informed go/no-go judgments. Adherence to these principles of scientific integrity and logical progression will be paramount in successfully translating this promising chemical scaffold into a potential therapeutic candidate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from discovery to a therapeutic entity is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, excretion (ADME), and ultimately, its efficacy and safety.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Piperidin-4-yl)ethanesulfonamide, a molecule featuring both a basic piperidine ring and an acidic sulfonamide moiety. We will delve into the theoretical basis and practical determination of its solubility, lipophilicity (LogP/LogD), and ionization constants (pKa). By synthesizing predictive data with established experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to understand and optimize this compound or structurally related molecules.

Introduction: The Pivotal Role of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate characterization of drug candidates. A molecule's intrinsic properties, such as its ability to dissolve in aqueous media, partition into lipid membranes, and exist in various ionization states, are critical determinants of its ultimate success.[1][3][4] Poor physicochemical properties are a leading cause of attrition in the development pipeline, leading to challenges like poor bioavailability, unpredictable in vivo performance, and increased toxicity.[1][5]

This compound presents an interesting case study. Its structure combines a saturated heterocycle, the piperidine ring, which is a common motif in many CNS-active agents, with an ethanesulfonamide group. The piperidine nitrogen is basic, while the sulfonamide proton is weakly acidic, making the molecule zwitterionic at physiological pH. Understanding the interplay between these functional groups is essential for predicting its behavior in biological systems.

This guide will provide not just the "what"—the predicted properties of this molecule—but also the "how" and "why." We will detail robust, field-proven experimental protocols for measuring these properties and explain the causal relationships between a compound's structure, its physicochemical profile, and its pharmacokinetic destiny.

Molecular Identity and Structure

To establish a clear frame of reference, we begin with the fundamental identifiers for this compound.

  • IUPAC Name: this compound

  • Molecular Formula: C7H16N2O2S

  • Canonical SMILES: C1CNCCC1CCS(=O)(=O)N

  • CAS Number: 884603-56-9[6]

Table 1: Computed Molecular Properties

Property Value Source
Molecular Weight 192.28 g/mol (Predicted)
Hydrogen Bond Donors 3 (Piperidine NH, Sulfonamide NH2) (Predicted)
Hydrogen Bond Acceptors 4 (Piperidine N, Sulfonamide O2) (Predicted)
Rotatable Bonds 2 (Predicted)

| Topological Polar Surface Area (TPSA) | 74.4 Ų | (Predicted) |

Note: Predicted values are computationally derived and serve as an initial estimate pending experimental verification.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa value defines the strength of an acid or base and is critical for predicting a drug's properties, including solubility, permeability, and receptor binding, as these are often pH-dependent.[3] this compound is an ampholyte, containing both a basic and an acidic center.

  • Basic Center: The secondary amine within the piperidine ring is expected to have a pKa in the range of 8.0 - 11.0, typical for cyclic aliphatic amines. This group will be predominantly protonated (cationic) at physiological pH (7.4).

  • Acidic Center: The sulfonamide (-SO2NH2) proton is weakly acidic. The pKa for unsubstituted sulfonamides is typically around 10-11, but this can be influenced by the surrounding structure.[7][8] More complex sulfonamides can have pKa values ranging from 7.3 to 9.7.[7][9]

Experimental Protocol: Potentiometric pKa Determination

This method measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of ionization constants.

Objective: To experimentally determine the pKa values of the piperidine amine and the sulfonamide group.

Materials:

  • This compound sample (~5 mg)

  • Calibrated pH meter and electrode

  • Automated titrator (e.g., Mettler Toledo T5)

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Degassed, deionized water

  • Ionic strength adjustment solution (e.g., 1 M KCl)

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a solution of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Acidification: Titrate the solution with standardized 0.1 M HCl to a low pH (e.g., pH 2) to ensure full protonation of all basic sites.

  • Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the derivative of the titration curve.

Causality: Potentiometric titration is the gold standard because it directly measures the proton exchange that defines pKa. T[10]he use of an automated titrator ensures high precision and reproducibility.

Lipophilicity (LogP and LogD): Membrane Permeability and Beyond

Lipophilicity is arguably the most critical physicochemical property in drug design, influencing everything from target binding to metabolic clearance. I[11]t is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH.

  • LogP: The logarithm of the ratio of the concentration of the neutral compound in octanol to its concentration in water.

  • LogD: The logarithm of the ratio of the sum of the concentrations of all forms (ionized and neutral) of the compound in octanol to the sum of the concentrations in an aqueous buffer at a specific pH. F[12][13]or an ampholyte like our compound, LogD will vary significantly with pH.

Given the structure, the predicted LogP (often denoted as cLogP) would be low, likely negative, indicating hydrophilicity. However, the LogD at physiological pH (LogD7.4) is the more pharmacokinetically relevant parameter.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is a traditional and reliable technique for measuring partition coefficients.

[11][12]Objective: To determine the distribution coefficient at physiological pH (LogD7.4).

Materials:

  • This compound sample

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials, mechanical shaker, centrifuge

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Methodology:

  • Pre-saturation: Vigorously mix n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.

  • Partitioning: Add a known amount of the compound (e.g., from a DMSO stock) to a vial containing a precise volume of the pre-saturated PBS and pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. 4[12]. Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Trustworthiness: This protocol is self-validating. By analyzing both phases, a mass balance can be calculated to ensure no compound was lost to adsorption or degradation. Using pre-saturated solvents is critical to prevent volume changes during the experiment.

Aqueous Solubility: A Prerequisite for Absorption

For an orally administered drug, sufficient aqueous solubility is essential for it to dissolve in the gastrointestinal fluids before it can be absorbed. P[3]oor solubility is a major hurdle in drug development. I[14]t's important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method often used in early discovery and tends to overestimate true solubility due to the formation of supersaturated solutions. *[14][15][16] Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by equilibrating the solid compound with the buffer over a longer period (e.g., 24 hours) and is the more definitive measure for later-stage development.

[14][15][17][18]Diagram 2: Workflow for Thermodynamic Solubility Assay

G A Add excess solid compound to buffer (e.g., PBS pH 7.4) B Equilibrate on shaker (e.g., 24h at 25°C) A->B C Filter or Centrifuge to remove undissolved solid B->C E Quantify compound concentration in the clear supernatant (HPLC-UV or LC-MS) C->E D Prepare Standard Curve (known concentrations) D->E F Calculate Solubility (µg/mL or µM) E->F

Caption: Step-by-step thermodynamic solubility workflow.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of the compound in a physiologically relevant buffer.

Materials:

  • Solid this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials or 96-well plates with filter membranes

  • Incubator shaker

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Methodology:

  • Sample Addition: Add an excess of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of visible solid material throughout the experiment is crucial.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached. 3[14]. Separation: Remove the vials and separate the undissolved solid from the saturated solution. This is typically done by centrifuging and taking the supernatant or by passing the solution through a filter plate (e.g., 0.45 µm).

  • Quantification: Analyze the clear filtrate/supernatant using a calibrated HPLC-UV or LC-MS/MS method to determine the precise concentration of the dissolved compound.

  • Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

Expertise: Choosing thermodynamic over kinetic solubility provides a more accurate, "worst-case" scenario for formulation development. T[15][17]he long incubation ensures that the measurement reflects the most stable solid form of the compound in equilibrium with the solution.

Synthesis and Implications for Physicochemical Properties

While a detailed synthesis is beyond the scope of this guide, understanding the potential synthetic routes is important. For instance, a plausible route could involve the reaction of a protected 4-(2-aminoethyl)piperidine with an ethanesulfonyl chloride derivative, followed by deprotection. The purity of the final compound, including the absence of inorganic salts or synthetic by-products, is paramount for accurate physicochemical measurements. The crystalline form (polymorph) of the solid material used can also significantly impact solubility and melting point.

Conclusion: A Profile of a Hydrophilic Ampholyte

The analysis of this compound's structure suggests a profile of a highly polar, water-soluble compound.

  • High Solubility: The presence of multiple hydrogen bond donors and acceptors, combined with two ionizable centers, predicts good aqueous solubility. This is a favorable property for oral drug development.

  • Low Lipophilicity: The predicted LogP is likely to be low or negative. While beneficial for solubility, very low lipophilicity can sometimes hinder passive diffusion across the gut wall or the blood-brain barrier. The LogD7.4 will be the key parameter to measure, as it reflects the balance of charged and neutral species.

  • Zwitterionic Nature: At physiological pH, the compound will exist predominantly as a zwitterion. This can influence its interaction with transporters, plasma protein binding, and overall disposition.

The experimental protocols detailed herein provide a robust framework for confirming these predictions. The resulting data will be invaluable for building structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR), guiding the optimization of this or related chemical series toward a successful drug candidate. By grounding drug design in a solid understanding of these fundamental physicochemical properties, we can navigate the complexities of drug development with greater confidence and efficiency.

[2]***

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the sulfonamide, a classic antibacterial pharmacophore, and the piperidine ring, a ubiquitous structural motif in modern medicinal chemistry, has given rise to a versatile class of compounds with broad therapeutic potential. This technical guide delves into the discovery, synthesis, and biological evaluation of 2-(piperidin-4-yl)ethanesulfonamide and its related compounds. Tracing the lineage from the early sulfa drugs to contemporary rational drug design, we explore the evolution of this scaffold, with a particular focus on its promising antibacterial activity through the inhibition of dihydropteroate synthase (DHPS). This guide provides field-proven insights into the synthetic methodologies, detailed experimental protocols, and a quantitative analysis of the structure-activity relationships that govern the efficacy of these compounds. Through a Senior Application Scientist's lens, we aim to equip researchers with the foundational knowledge and practical tools to navigate and innovate within this promising chemical space.

Introduction: A Synthesis of Historical Success and Privileged Scaffolds

The journey of the this compound scaffold is not one of a single "eureka" moment, but rather an elegant convergence of two powerful narratives in drug discovery. The story begins with the groundbreaking discovery of sulfonamide drugs in the 1930s by Gerhard Domagk, who found that the dye Prontosil possessed remarkable antibacterial activity.[1][2] It was later elucidated that Prontosil is a prodrug, metabolized in the body to its active form, sulfanilamide.[1] This discovery ushered in the era of synthetic antimicrobial agents and established the sulfonamide moiety as a cornerstone of antibacterial chemotherapy.[3][4]

Concurrently, the piperidine ring has emerged as one of the most prevalent N-heterocyclic scaffolds in FDA-approved drugs.[5] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for optimal interactions with a wide array of biological targets.[6] The incorporation of the piperidine motif is a well-established strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[7]

The conceptual leap to combine these two validated pharmacophores represents a rational design strategy to create novel chemical entities with enhanced biological activity and "drug-like" properties. The this compound core serves as a versatile template, allowing for systematic modifications to explore and optimize interactions with specific therapeutic targets. This guide will focus primarily on the antibacterial applications of this scaffold, a prominent area of investigation for these compounds.

The Core Scaffold: Physicochemical Properties of this compound

While much of the research has focused on more complex derivatives, understanding the properties of the parent compound, this compound, is crucial for establishing a baseline for structure-activity relationship (SAR) studies.

PropertyValueSource
Molecular Formula C7H16N2O2SPubChem
Molecular Weight 192.28 g/mol PubChem
Topological Polar Surface Area 78.4 ŲPubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 4PubChem
XLogP3 -1.1PubChem

Note: The PubChem entry for the parent compound is limited. The above data is for the core structure and serves as a calculated baseline.

The presence of both acidic (sulfonamide) and basic (piperidine) functional groups suggests that the compound's ionization state will be highly dependent on pH, which can significantly influence its solubility, membrane permeability, and target engagement.

Synthetic Pathways: Constructing the Core and its Analogs

The synthesis of this compound derivatives generally follows a convergent approach, wherein the substituted piperidine and the sulfonamide moieties are prepared separately and then coupled. A representative synthetic strategy is outlined below, focusing on the preparation of N-substituted analogs which have shown significant biological activity.

General Synthetic Scheme

A common synthetic route involves the initial protection of a 4-aminopiperidine derivative, followed by sulfonylation and subsequent deprotection and functionalization.

Synthetic_Scheme A 4-Aminopiperidine B N-Boc-4-aminopiperidine A->B Boc₂O C N-Boc-4-(ethanesulfonylamino)piperidine B->C Ethanesulfonyl chloride, Base D 4-(Ethanesulfonylamino)piperidine C->D Acid (e.g., TFA, HCl) E N-Substituted-4-(ethanesulfonylamino)piperidine D->E R-X, Base or Reductive Amination

Caption: General synthetic workflow for N-substituted this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Antibacterial Agent

The following protocol is a detailed, step-by-step methodology for the synthesis of a representative N-alkylated this compound derivative, adapted from reported procedures for similar compounds. This protocol is designed to be a self-validating system for researchers.

Step 1: Boc Protection of 4-Aminopiperidine

  • To a stirred solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-aminopiperidine.

Step 2: Sulfonylation

  • Dissolve N-Boc-4-aminopiperidine (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add ethanesulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the Boc-protected sulfonamide.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the deprotected piperidine sulfonamide salt.

Step 4: N-Alkylation

  • Dissolve the deprotected piperidine salt (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.5 eq).

  • Add the desired alkyl halide (R-X, 1.1 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup and extract the product.

  • Purify the final compound by flash column chromatography to yield the N-substituted this compound derivative.

Biological Activity and Mechanism of Action: Targeting Bacterial Folate Synthesis

Derivatives of the this compound scaffold have demonstrated a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. A significant body of research has focused on their potential as novel antibacterial agents.

Primary Target: Dihydropteroate Synthase (DHPS)

The antibacterial activity of many sulfonamides stems from their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[8] This pathway is essential for the synthesis of nucleic acids and certain amino acids. Since mammals obtain folate from their diet and lack DHPS, this enzyme is an excellent selective target for antibacterial drugs.[8]

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (pABA).[8]

DHPS_Inhibition cluster_0 Normal Bacterial Folate Synthesis cluster_1 Inhibition by Piperidine Sulfonamide pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP THF Tetrahydrofolate (Essential for DNA/RNA synthesis) DHP->THF ... Inhibitor This compound Derivative DHPS_inhibited Dihydropteroate Synthase (DHPS) Inhibitor->DHPS_inhibited Competitive Binding Blocked Inhibition DHPS_inhibited->Blocked

Caption: Mechanism of action of this compound derivatives as competitive inhibitors of DHPS.

Molecular Interactions with DHPS

Molecular modeling and X-ray crystallography studies of sulfonamides in complex with DHPS have revealed key binding interactions. The sulfonamide group mimics the carboxylate of pABA and forms crucial hydrogen bonds with conserved residues in the active site. The piperidine moiety and its substituents can extend into adjacent pockets, forming additional hydrophobic and/or polar interactions that enhance binding affinity and selectivity.

DHPS_Binding DHPS_Active_Site DHPS Active Site pABA Binding Pocket Pterin Binding Pocket Inhibitor Sulfonamide Moiety Piperidine Ring N-Substituent (R) Inhibitor:sulfonamide->DHPS_Active_Site:pABA Mimics pABA H-bonds with active site residues Inhibitor:piperidine->DHPS_Active_Site Occupies adjacent pocket Inhibitor:R->DHPS_Active_Site Further interactions (hydrophobic/polar)

References

A Technical Guide to the Preliminary Toxicity Screening of 2-(Piperidin-4-yl)ethanesulfonamide and Related Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to De-risking Drug Discovery

In the landscape of modern drug development, the early and accurate identification of potential toxicological liabilities is not merely a regulatory hurdle but a cornerstone of efficient and ethical research. The principle of "fail early, fail cheap" is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary toxicity screening of novel chemical entities, using 2-(Piperidin-4-yl)ethanesulfonamide as a representative case study. While specific toxicological data for this exact molecule is not extensively published, its structural motifs—a sulfonamide group and a piperidine ring—are common in pharmacologically active agents and provide a basis for a structured, hypothesis-driven safety evaluation.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach that integrates computational toxicology with established in vitro assays. The causality behind each experimental choice is explained, ensuring that the described protocols function as a self-validating system for generating reliable, actionable data. Every claim and protocol is grounded in authoritative sources, providing a trustworthy and robust guide for your preclinical safety assessment endeavors.

Part 1: Initial Assessment and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a thorough in silico (computational) analysis is a critical first step.[1][2] This allows for the rapid, cost-effective prediction of potential toxicities based on the molecule's chemical structure, guiding subsequent experimental designs.[1][3]

Structural and Physicochemical Characterization

The subject of our theoretical screen is this compound. Key structural features include:

  • A Sulfonamide Moiety (-SO₂NH₂): This functional group is present in many antibacterial and diuretic drugs.[4][5] It is also associated with hypersensitivity reactions and potential hepatotoxicity in some individuals.[6][7]

  • A Piperidine Ring: A common saturated heterocycle in medicinal chemistry, generally considered to have a low toxicity profile but can influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

Computational Toxicology Modeling

A battery of in silico models should be employed to predict a range of toxicological endpoints.[3][8] These models leverage vast databases of existing toxicity data to make predictions based on quantitative structure-activity relationships (QSAR).[1]

Recommended In Silico Endpoints:

  • Genotoxicity: Prediction of mutagenicity (e.g., via simulated Ames test) and clastogenicity.

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury): A major cause of drug attrition.[7]

  • Cardiotoxicity (hERG Channel Inhibition): Assessing the risk of cardiac arrhythmias.

  • Carcinogenicity: Predicting long-term cancer risk.

  • Acute Toxicity: Estimating the lethal dose (LD50) in rodent models.

Several commercial and open-source platforms can perform these predictions. The output of these models should be interpreted not as definitive proof of toxicity but as a set of flags to prioritize and guide in vitro testing.[9]

Table 1: Example In Silico Toxicity Prediction Summary for a Novel Compound

Toxicological EndpointPrediction ModelResult/PredictionConfidence Level
Genotoxicity (Ames) QSAR Mutagenicity ModelNegativeHigh
hERG Inhibition hERG Channel DockingLow Risk (pIC50 < 5)Medium
Hepatotoxicity (DILI) DILI Prediction ModelPotential Risk - Structural Alerts for SulfonamideMedium
Carcinogenicity Carcinogenicity QSARNon-carcinogenicHigh
Oral Acute Toxicity (Rat) LD50 EstimationCategory 4 (300-2000 mg/kg)Low

This tiered approach allows for early de-risking. High-confidence negative predictions for endpoints like mutagenicity can increase confidence, while alerts for hepatotoxicity would make in vitro cytotoxicity testing in liver cell lines a high priority.

Part 2: In Vitro Toxicity Screening Workflow

Based on the in silico assessment, a targeted in vitro screening cascade can be designed. The primary objectives are to assess two key areas of toxicity: direct cytotoxicity (cell death) and genotoxicity (damage to genetic material).

Overall Experimental Workflow

The workflow is designed to move from general, high-throughput assays to more specific, mechanistic follow-ups.

ToxicityScreeningWorkflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Cytotoxicity cluster_2 Phase 3: In Vitro Genotoxicity cluster_3 Phase 4: Data Analysis & Decision InSilico In Silico Toxicity Prediction (Genotoxicity, hERG, DILI) CellLineSelection Select Relevant Cell Lines (e.g., HepG2, HEK293) InSilico->CellLineSelection Guides Assay Prioritization Ames_Test Bacterial Reverse Mutation Assay (Ames Test) InSilico->Ames_Test MTT_Assay MTT Assay (Metabolic Viability) CellLineSelection->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) CellLineSelection->LDH_Assay Analysis Analyze IC50 & Genotoxicity Risk Assessment MTT_Assay->Analysis IC50 Data LDH_Assay->Analysis LC50 Data Micronucleus_Test In Vitro Micronucleus Assay (Chromosomal Damage) Ames_Test->Micronucleus_Test If Ames is Negative/Equivocal Ames_Test->Analysis Mutagenicity Data Micronucleus_Test->Analysis Clastogenicity Data Decision Go / No-Go Decision or Further Studies Analysis->Decision

Caption: Tiered workflow for preliminary toxicity screening.
Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death.[10] Using two assays with different mechanisms provides a more robust assessment.[11] For our target compound, given the potential hepatotoxicity flag for sulfonamides, a human liver cell line like HepG2 is an essential choice. A kidney cell line like HEK293 could be included as a control for general cytotoxicity.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Control Wells: Prepare additional control wells for determining maximum LDH release by adding a lysis buffer to untreated cells.[13]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (provided in commercial kits) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add the stop solution and measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum release control. Plot a dose-response curve to determine the LC50 (half-maximal lethal concentration).

Table 2: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle)100 ± 5.22.1 ± 1.5
198.1 ± 4.83.5 ± 2.0
1095.3 ± 6.15.8 ± 2.4
5082.4 ± 5.518.2 ± 3.1
10065.7 ± 4.935.9 ± 4.2
25049.8 ± 5.351.5 ± 3.9
50021.0 ± 3.878.4 ± 4.6
10005.6 ± 2.194.2 ± 2.8
IC50 / LC50 ~250 µM ~240 µM
Genotoxicity Assessment

Genotoxicity assays are required by regulatory agencies to identify compounds that can cause genetic damage, a potential precursor to cancer.[14] A standard battery often includes a test for gene mutations and a test for chromosomal damage.[15]

The Ames test is a widely used method to identify compounds that can cause gene mutations.[16][17] It uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[17] This test should be conducted according to OECD Guideline 471.[18][19]

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound in both liquid suspension and plate incorporation formats.

  • Plating: Plate the treated bacteria onto a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains.

This assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[14] Micronuclei are small, extra-nuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind.[14] This assay should follow OECD Guideline 487.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Compound Treatment: Treat the cells with at least three concentrations of the test compound, with and without metabolic activation (S9). The highest concentration should induce some cytotoxicity (e.g., ~50% reduction in cell growth).

  • Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

GenotoxicityDecisionTree Start Compound Ames Ames Test (OECD 471) Start->Ames Micro Micronucleus Test (OECD 487) Ames->Micro Negative HighRisk High Genotoxic Risk (Mutagenic) Ames->HighRisk Positive ModerateRisk Moderate Genotoxic Risk (Clastogenic/Aneugenic) Micro->ModerateRisk Positive LowRisk Low Genotoxic Risk Micro->LowRisk Negative

References

An In-depth Technical Guide to the Therapeutic Potential of the 2-(Piperidin-4-yl)ethanesulfonamide Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The 2-(Piperidin-4-yl)ethanesulfonamide core represents such a scaffold, combining the conformational flexibility and basic nitrogen of the piperidine ring with the hydrogen bonding capabilities and metabolic stability of the ethanesulfonamide group. While not a therapeutic agent in its own right, this structural motif is a key pharmacophore in several clinically significant molecules. Its versatility makes it a compelling starting point for the design of novel therapeutics across a range of disease areas.

This guide provides a comprehensive technical overview of the this compound core, from its synthesis to its established and potential therapeutic applications. We will delve into the mechanistic underpinnings of its activity, explore its role in the development of the anti-migraine drug Naratriptan, and present experimental workflows for the evaluation of novel derivatives.

Synthesis and Chemical Landscape

The synthesis of molecules containing the this compound core is often a multi-step process, with various strategies employed depending on the desired final compound. A common approach involves the coupling of a functionalized piperidine derivative with a suitable ethanesulfonamide moiety. The synthesis of Naratriptan, a potent anti-migraine agent, provides a well-documented example of how this core can be assembled.

One synthetic route involves the reaction of a bromo-indole with N-methyl-4-piperidone, followed by condensation with N-methylvinylsulfonamide and subsequent reduction.[1] Another approach utilizes a Heck reaction between a substituted indole and an N-protected vinyl sulfonamide, followed by hydrogenation and deprotection steps. The choice of synthetic strategy is often dictated by factors such as the desired substituents on the piperidine and indole rings, overall yield, and the scalability of the process.

Synthesis_Workflow cluster_piperidine Piperidine Moiety Preparation cluster_sulfonamide Sulfonamide Moiety Preparation P1 Functionalized Piperidine Precursor C1 Coupling Reaction P1->C1 S1 Ethanesulfonamide Precursor S1->C1 P2 Core Scaffold Assembly C1->P2 Formation of This compound Core F1 Further Functionalization / Derivatization P2->F1 F2 Final Therapeutic Candidate F1->F2

Caption: Generalized synthetic workflow for assembling the this compound core.

Therapeutic Potential: A Scaffold for Diverse Applications

The therapeutic versatility of the this compound core is evident in the range of biological targets that its derivatives have been shown to modulate.

Anti-Migraine Agents: Serotonin 5-HT1B/1D Receptor Agonism

The most prominent therapeutic application of this scaffold is in the treatment of migraine. Naratriptan, a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors, is a prime example. The piperidine nitrogen in Naratriptan is crucial for its interaction with the receptor, while the ethanesulfonamide tail contributes to its pharmacokinetic properties.

Mechanism of Action: Migraine is associated with the dilation of cranial blood vessels and the release of pro-inflammatory neuropeptides. Agonism of 5-HT1B receptors on smooth muscle cells of these vessels leads to vasoconstriction. Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of calcitonin gene-related peptide (CGRP) and other inflammatory mediators. The dual action of Naratriptan, facilitated by the this compound core, effectively addresses these key pathological events in migraine.

Migraine_Pathway cluster_trigeminal Trigeminal Nerve Ending cluster_vessel Cranial Blood Vessel TGN Trigeminal Ganglion Neuron Release Release of CGRP & other pro-inflammatory peptides TGN->Release Vessel Vasodilation Release->Vessel promotes Receptor_5HT1D 5-HT1D Receptor Receptor_5HT1D->Release inhibits Receptor_5HT1B 5-HT1B Receptor Receptor_5HT1B->Vessel constricts Naratriptan Naratriptan (contains core scaffold) Naratriptan->Receptor_5HT1D agonizes Naratriptan->Receptor_5HT1B agonizes Migraine Migraine Pathophysiology Migraine->TGN Migraine->Vessel

Caption: Simplified signaling pathway for the anti-migraine action of 5-HT1B/1D agonists.

Potential Anti-Inflammatory Applications

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory activity.[2] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action appears to involve the modulation of the NF-κB signaling pathway.[2] This suggests that the 2-(piperidin-4-yl) moiety, a key component of our core structure, can be incorporated into molecules targeting inflammatory pathways.

Central Nervous System Disorders

The piperidine ring is a common feature in many centrally acting drugs. The potential for derivatives of the this compound core to modulate CNS targets is an active area of research. For instance, compounds incorporating a piperidine ring have been investigated as negative allosteric modulators of the NMDA receptor, with potential applications in major depressive disorder.[3]

Other Potential Therapeutic Areas

The versatility of the piperidin-4-one scaffold, a precursor to the piperidin-4-yl moiety, has been explored in the development of agents with anticancer, anti-HIV, and antibacterial activities.[4] This highlights the broad potential for chemical modifications of the this compound core to yield novel therapeutic agents for a wide range of diseases.

Experimental Protocols and Workflows

The evaluation of novel compounds based on the this compound core requires a systematic approach, starting with in vitro assays and progressing to in vivo models.

Protocol 1: In Vitro 5-HT1B/1D Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound to serotonin receptors.

Objective: To quantify the affinity of a novel derivative for human recombinant 5-HT1B and 5-HT1D receptors.

Materials:

  • Membrane preparations from cells expressing human recombinant 5-HT1B or 5-HT1D receptors.

  • Radioligand (e.g., [3H]-GR125743).

  • Test compound and reference compound (e.g., Naratriptan).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compound.

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test/reference compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound.

Experimental_Workflow A Compound Synthesis & Purification B In Vitro Screening (e.g., Receptor Binding Assay) A->B C Functional Assays (e.g., cAMP accumulation) B->C D In Vivo Efficacy Models (e.g., animal models of migraine) C->D E Pharmacokinetic & Toxicological Studies D->E F Lead Optimization E->F F->A Iterative Design

Caption: A typical drug discovery workflow for novel therapeutic agents.

Data Summary: Structure-Activity Relationship (SAR) Insights

The development of derivatives based on the this compound core allows for the exploration of structure-activity relationships. The following table summarizes key insights that can be gleaned from such studies.

Modification SiteObservationPotential Impact
Piperidine Nitrogen Substitution with small alkyl groups (e.g., methyl) is often well-tolerated and can enhance receptor affinity.Modulates basicity and steric interactions within the binding pocket.
Aromatic/Heterocyclic Moiety The nature and substitution pattern of the aromatic ring attached to the core are critical for target selectivity and potency.Influences π-π stacking, hydrogen bonding, and overall molecular conformation.
Ethanesulfonamide Group Modifications to the sulfonamide nitrogen can impact pharmacokinetic properties such as solubility and metabolic stability.Affects ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion and Future Directions

The this compound core has established itself as a valuable scaffold in medicinal chemistry, most notably in the development of the anti-migraine drug Naratriptan. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the design of novel therapeutics. Future research efforts are likely to focus on exploring the full potential of this scaffold by:

  • Expanding the diversity of substituents on the piperidine and aromatic rings to target a wider range of receptors and enzymes.

  • Investigating novel therapeutic areas , such as inflammation, oncology, and CNS disorders, where the piperidine and sulfonamide motifs have shown promise.

  • Employing computational modeling and structure-based design to guide the rational design of next-generation therapeutics based on this privileged core.

The continued exploration of the this compound scaffold holds significant promise for the discovery of new and improved treatments for a variety of human diseases.

References

Methodological & Application

Application Note: High-Throughput Analysis of 2-(Piperidin-4-yl)ethanesulfonamide using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2-(Piperidin-4-yl)ethanesulfonamide. The inherent polarity of this molecule presents a significant challenge for traditional reversed-phase liquid chromatography.[1][2] This protocol leverages a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) approach to achieve excellent retention and peak shape. The method is optimized for high-throughput screening in drug discovery and development environments, providing a reliable analytical tool for pharmacokinetic and metabolic studies.

Introduction: The Analytical Challenge of Polar Analytes

This compound is a polar molecule containing both a secondary amine (piperidine) and a sulfonamide functional group. The analysis of such polar compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often challenging.[1] Conventional reversed-phase (RP) HPLC columns provide poor retention for highly polar analytes, leading to elution near the solvent front, potential matrix effects, and reduced sensitivity.[1][2] To overcome these issues, this method employs a specialized chromatographic strategy to ensure reliable and reproducible quantification. The sulfonamide functional group is common in many pharmaceutical compounds, and its analysis is of significant interest in various stages of drug development.[3][4]

Experimental Design and Rationale

Liquid Chromatography (LC) - Taming Polarity

The cornerstone of this method is the selection of an appropriate stationary phase to retain the polar this compound. While reversed-phase chromatography is a common technique, it is often inadequate for more polar compounds.[5] Therefore, a mixed-mode column or a HILIC column is recommended. These columns offer alternative retention mechanisms, such as ion exchange and partitioning into a water-enriched layer on the stationary phase surface, which are more effective for polar analytes.[6]

  • Rationale for Column Selection: A column with a polar stationary phase, such as one based on silica hydride or with embedded polar groups, is chosen to enhance the retention of the hydrophilic analyte.[6][7] This approach avoids the issue of "phase collapse" that can occur with traditional C18 columns under high aqueous mobile phase conditions.[7]

  • Mobile Phase Optimization: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The use of an acidic mobile phase, such as one containing formic acid, is beneficial for two reasons: it protonates the piperidine nitrogen, enhancing its interaction with the stationary phase and improving peak shape, and it facilitates efficient ionization in the mass spectrometer.[8]

Mass Spectrometry (MS) - Achieving Sensitivity and Specificity

Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for this analyte due to the presence of the basic piperidine moiety, which is readily protonated.[8] Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity, allowing for the detection of the analyte in complex biological matrices.

  • Ionization and Fragmentation: The protonated molecule [M+H]+ is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). Specific product ions are then monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) approach significantly reduces background noise and increases the signal-to-noise ratio.

Materials and Reagents

  • Analyte: this compound reference standard

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: Formic acid (0.1%).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile).

Detailed Protocols

Sample Preparation: Extracting the Analyte from Biological Matrices

The choice of sample preparation technique depends on the matrix (e.g., plasma, urine, tissue homogenate) and the required level of sensitivity.

Protocol 1: Solid-Phase Extraction (SPE) for High Purity

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted with 500 µL of 4% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Protein Precipitation for High Throughput

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis

The following table summarizes the optimized HPLC-MS/MS parameters.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Mixed-Mode or HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 30 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: [M+H]+ → product ion 1, [M+H]+ → product ion 2IS: [M+H]+ → product ion

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Evaporation Evaporation & Reconstitution Precipitation->Evaporation SPE->Evaporation HPLC HPLC Separation (HILIC/Mixed-Mode) Evaporation->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Analytical workflow for this compound.

Expected Performance Characteristics

The developed method is expected to demonstrate the following performance characteristics, in line with regulatory guidelines for bioanalytical method validation.[9]

ParameterExpected Result
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Accuracy 85-115% (100 ± 15%)
Precision (%RSD) < 15%
Recovery > 80%
Matrix Effect Minimal and compensated by the internal standard

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-MS/MS analysis of this compound. By addressing the challenges associated with its polar nature through a tailored chromatographic approach, this method offers the sensitivity, specificity, and robustness required for demanding applications in pharmaceutical research and development. The provided protocols and performance expectations serve as a valuable starting point for laboratories tasked with the quantitative analysis of this and structurally related compounds.

References

Application Notes and Protocols for the Synthesis of 2-(Piperidin-4-yl)ethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(piperidin-4-yl)ethanesulfonamide scaffold is a key pharmacophore in modern drug discovery. The piperidine ring is a prevalent structural motif in numerous approved drugs, valued for its ability to introduce basicity and favorable pharmacokinetic properties. The ethanesulfonamide group, on the other hand, serves as a versatile bioisostere for the carboxylic acid functionality.[1] This substitution can enhance a molecule's lipophilicity, metabolic stability, and cell membrane permeability, often leading to improved oral bioavailability and therapeutic efficacy.[1][2] Consequently, the development of robust and scalable synthetic routes to novel this compound derivatives is of significant interest to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound and its N-substituted derivatives. The presented methodology is designed to be adaptable, allowing for the introduction of a wide range of substituents on the sulfonamide nitrogen, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthetic Strategy Overview

The synthesis of this compound derivatives is approached through a linear sequence, commencing with the commercially available N-Boc-4-piperidone. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is crucial. This protecting group is stable under the conditions required for the subsequent transformations of the side chain and can be readily removed under acidic conditions in the final step.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A N-Boc-4-piperidone B N-Boc-4-(2-hydroxyethyl)piperidine A->B Reduction C N-Boc-4-(2-chloroethyl)piperidine B->C Chlorination D Sodium 2-(N-Boc-piperidin-4-yl)ethanesulfonate C->D Sulfonation E 2-(N-Boc-piperidin-4-yl)ethanesulfonyl chloride D->E Chlorination F N-Substituted-2-(N-Boc-piperidin-4-yl)ethanesulfonamide E->F Amination G N-Substituted-2-(piperidin-4-yl)ethanesulfonamide F->G Deprotection Amination_Reaction cluster_reactants Reactants cluster_products Products A 2-(N-Boc-piperidin-4-yl)ethanesulfonyl chloride C N-Substituted-2-(N-Boc-piperidin-4-yl)ethanesulfonamide A->C B Primary or Secondary Amine (R1R2NH) B->C D Triethylamine Hydrochloride

References

Application Notes and Protocols for Receptor Binding Assays: Characterizing Novel Piperidine Sulfonamides such as 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a meticulous process, with the characterization of its biological targets being a critical initial step. The compound 2-(Piperidin-4-yl)ethanesulfonamide, which incorporates both a piperidine ring and a sulfonamide group, belongs to a class of structures known for a wide range of biological activities.[1][2] The piperidine nucleus is a common feature in many biologically active compounds, while sulfonamides are known to interact with various enzymes and receptors.[1][2] Given this structural heritage, a systematic approach to identifying and characterizing its receptor binding profile is paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to apply receptor binding assays to a novel compound like this compound, for which the primary molecular target is not yet known. We will delve into the principles of receptor binding, provide detailed protocols for both initial screening and in-depth characterization, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data.

Pillar 1: The Rationale Behind Target-Focused Screening

Given the structural motifs present in this compound, a logical starting point for target identification involves screening against receptor families where related compounds have shown activity. These include, but are not limited to:

  • GABA-A Receptors: The piperidine moiety is found in many CNS-active compounds, and GABA-A receptors are key targets for modulating inhibitory neurotransmission.[3][4]

  • Sigma Receptors (σ1 and σ2): Various piperidine-containing compounds have demonstrated high affinity for sigma receptors, which are implicated in a range of neurological disorders.[5]

  • Carbonic Anhydrases: The sulfonamide group is a classic zinc-binding motif found in numerous carbonic anhydrase inhibitors.[6][7][8]

  • Other GPCRs and Ion Channels: The piperidine scaffold is versatile and can interact with a wide array of G-protein coupled receptors (GPCRs) and ion channels.[9][10][11]

An initial broad-panel screening against a diverse set of receptors can provide the first clues to the compound's biological activity, guiding subsequent, more focused investigation.

Pillar 2: The Principles of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (e.g., our test compound) and its receptor.[12][13] The most common types are competitive binding assays, which measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[12][14]

The key parameters derived from these assays are:

  • IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): An estimate of the equilibrium dissociation constant of the test compound, providing a measure of its binding affinity. It is calculated from the IC50 value and the concentration and Kd of the radioligand.[15]

  • Kd (Equilibrium Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. This is determined through saturation binding experiments.[13][16]

  • Bmax (Maximum Receptor Density): The total concentration of receptors in a given tissue or cell preparation, also determined from saturation binding experiments.[13][16]

Two primary formats for radioligand binding assays are widely used: the filtration assay and the scintillation proximity assay (SPA).[12][14]

Filtration Assay

In this classic method, the receptor-ligand complexes are separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.[12][15] The amount of radioactivity trapped on the filter is then quantified. This method is robust and widely applicable, particularly for membrane-bound receptors.[12]

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a physical separation step.[17][18][19] The receptor is immobilized on scintillant-containing beads. Only radioligand molecules that are in close proximity to the bead (i.e., bound to the receptor) can transfer energy to the scintillant and produce a light signal.[17][20][21] This method is highly amenable to high-throughput screening.

Pillar 3: Experimental Protocols

Here, we provide detailed, step-by-step protocols for characterizing the binding of a novel compound like this compound. For illustrative purposes, we will focus on a hypothetical scenario where initial screening suggests potential interaction with the GABA-A receptor.

PART 3.1: Membrane Preparation from Rat Brain Cortex

This protocol describes the preparation of crude synaptic membranes, a rich source of many neurotransmitter receptors, including GABA-A receptors.[22]

Materials:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M Sucrose, pH 7.4 (4°C)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 (4°C)

  • High-speed refrigerated centrifuge

  • Homogenizer (e.g., Potter-Elvehjem)

Procedure:

  • Homogenize rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.[22]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[22]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[22]

  • Resuspend the pellet in ice-cold deionized water and homogenize briefly.[22]

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.[22]

  • Repeat the wash step (resuspension in Binding Buffer and centrifugation) three times.[22]

  • Resuspend the final pellet in Binding Buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.[22]

PART 3.2: Radioligand Binding Assay (Filtration Method) for GABA-A Receptors

This protocol is adapted for determining the affinity of a test compound for the benzodiazepine site on the GABA-A receptor, using [3H]-Flumazenil as the radioligand.[23]

Materials:

  • Prepared rat brain membranes

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]-Flumazenil (Radioligand)

  • Diazepam (for defining non-specific binding)

  • This compound (Test Compound)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Binding Buffer, 50 µL [3H]-Flumazenil, 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Diazepam (10 µM final concentration), 50 µL [3H]-Flumazenil, 100 µL membrane suspension.

    • Test Compound: 50 µL of this compound at various concentrations, 50 µL [3H]-Flumazenil, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold Binding Buffer.

  • Quantification: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualization of Experimental Workflow

ReceptorBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifuge1 Centrifuge2 High-Speed Centrifugation (140,000 x g) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Store Quantify Protein & Store at -80°C Wash->Store Setup Set up Assay Plate (Total, NSB, Test Compound) Store->Setup Use Membranes Incubate Incubate (e.g., 60 min at 4°C) Setup->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc_SB Calculate Specific Binding Count->Calc_SB Obtain CPM Plot Plot Competition Curve Calc_SB->Plot Calc_IC50 Determine IC50 Plot->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki

Caption: Workflow for a typical radioligand filtration binding assay.

Hypothetical Data Presentation

Should this compound show affinity for the GABA-A receptor, the data could be summarized as follows:

CompoundIC50 (nM)Ki (nM)
Diazepam (Control)8.54.2
This compound15073.5

This is hypothetical data for illustrative purposes only.

Signaling Pathway Context

Understanding the context of the receptor's signaling pathway is crucial for interpreting the functional consequences of binding.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA GABA GABAAR GABA-A Receptor Benzodiazepine Site GABA Site Cl- Channel GABA->GABAAR:f2 Binds TestCmpd This compound TestCmpd->GABAAR:f1 Binds (Hypothetical) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABAAR:f3->Hyperpolarization Cl- Influx

Caption: Simplified GABA-A receptor signaling pathway.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, the following controls and validation steps are essential:

  • Receptor Saturation: Before conducting competition assays, perform a saturation binding experiment with the radioligand to determine its Kd and Bmax. This ensures you are working under appropriate conditions.

  • Linearity of Binding: Confirm that the specific binding is linear with respect to the protein concentration in the range used in your assay.

  • Appropriate Controls: Always include a known reference compound (e.g., Diazepam for the GABA-A benzodiazepine site) to validate the assay performance in each experiment.

  • Data Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the results are reproducible.

By adhering to these principles and protocols, researchers can confidently characterize the receptor binding profile of novel compounds like this compound, paving the way for a deeper understanding of their pharmacological properties and therapeutic potential.

References

Development of a Cell-Based Reporter Bioassay for Characterizing the Activity of 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the development and validation of a robust cell-based bioassay to characterize the biological activity of 2-(Piperidin-4-yl)ethanesulfonamide. The structural motifs of this compound, specifically the piperidine and sulfonamide groups, are prevalent in a wide range of pharmacologically active agents, suggesting potential interaction with various cellular targets, including G-Protein Coupled Receptors (GPCRs).[1][2][3] Given that the specific molecular target of this compound may be unknown, this guide details a hypothesis-driven approach using a luciferase-based reporter gene assay.[4][5][6] We outline the entire workflow, from the engineering of a stable reporter cell line to assay optimization, execution, and rigorous validation, ensuring the generation of reliable and reproducible data for drug discovery and development programs.

Section 1: Scientific Rationale and Assay Principle

The discovery of novel therapeutics often begins with compounds of interest whose precise mechanism of action is yet to be elucidated. This compound contains moieties commonly found in drugs targeting GPCRs, a major class of therapeutic targets.[1][7] Therefore, a logical starting point is to screen its activity against a panel of GPCRs.

This protocol focuses on creating a specific, quantitative bioassay for a putative GPCR target identified in an initial screen. The chosen methodology is a reporter gene assay , a powerful and versatile tool in drug discovery for its high sensitivity and amenability to high-throughput screening.[5][8]

Principle of the Assay: The assay relies on a genetically engineered cell line that expresses the target receptor. These cells also contain a reporter construct where a transcriptional response element, linked to the receptor's signaling pathway, drives the expression of a reporter protein (e.g., Firefly Luciferase).

For instance, if the target GPCR signals through the Gαs pathway, intracellular cyclic AMP (cAMP) levels will rise. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB binds to the cAMP Response Element (CRE) in the promoter region of the reporter construct, initiating the transcription of the luciferase gene. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of receptor activation by the test compound.[4][7]

Gs_Pathway cluster_cell Cell Membrane cluster_cytosol cluster_nucleus Nucleus Compound This compound GPCR Target GPCR Compound->GPCR Binds & Activates G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates CRE CRE Promoter CREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Transcription Light Luminescent Signal Luciferase->Light Expression & Activity

Caption: Hypothetical Gs-coupled GPCR signaling pathway leading to luciferase expression.

Section 2: Materials and Reagents

Reagent/MaterialRecommended SourceNotes
Cell Line
HEK293 CellsATCC (CRL-1573)Human Embryonic Kidney cells. Easy to culture and transfect; low endogenous receptor expression.
Plasmids
Target Receptor Expression VectorVariouse.g., pcDNA3.1 vector containing the cDNA of the target GPCR.
Reporter VectorPromega (pGL4.29[luc2P/CRE/Hygro])Contains a CRE promoter and Firefly Luciferase gene. Includes a hygromycin resistance gene for selection.
Normalization Vector (Optional)Promega (pGL4.74[hRluc/TK])Renilla luciferase vector for transient transfections to normalize for transfection efficiency.
Reagents
Dulbecco's Modified Eagle Medium (DMEM)GibcoHigh glucose formulation.
Fetal Bovine Serum (FBS)GibcoUse heat-inactivated, qualified FBS.
Penicillin-StreptomycinGibcoStandard antibiotic solution.
Trypsin-EDTA (0.25%)GibcoFor cell dissociation.
Hygromycin BInvitrogenSelection antibiotic for stable cell line generation.
PolyFect or Lipofectamine 3000Qiagen / InvitrogenTransfection reagent.
This compoundIn-house/VendorPrepare a concentrated stock solution in a suitable solvent (e.g., DMSO or water).
Isoproterenol (or known agonist)Sigma-AldrichPositive control for Gs-coupled receptor assays.
ONE-Glo™ Luciferase Assay SystemPromegaLysis buffer and luciferase substrate combined.
Equipment & Consumables
96-well white, clear-bottom assay platesCorningWhite plates are essential for minimizing crosstalk in luminescence assays.[9]
Multichannel pipettesFor efficient plate setup.
CO₂ IncubatorMaintained at 37°C, 5% CO₂.
LuminometerBMG LABTECH / PromegaPlate reader capable of measuring glow luminescence.
Biosafety CabinetFor sterile cell culture work.

Section 3: Detailed Protocols

This process is divided into four key phases: creating the assay tool, optimizing conditions, executing the screen, and validating the final protocol.

Assay_Development_Workflow cluster_setup Phase 1: Assay System Development cluster_optimize Phase 2: Assay Optimization cluster_execute Phase 3 & 4: Execution & Validation Transfection Co-transfection of HEK293 Cells Selection Hygromycin B Selection Transfection->Selection Clonal Clonal Expansion & Screening Selection->Clonal StableCellLine Verified Stable Reporter Cell Line Clonal->StableCellLine Seeding Cell Seeding Density StableCellLine->Seeding Z_Factor Z'-Factor Calculation Seeding->Z_Factor Incubation Compound Incubation Time Incubation->Z_Factor DMSO DMSO Tolerance DMSO->Z_Factor DoseResponse Dose-Response Curve Generation Z_Factor->DoseResponse Validation Assay Validation (Precision, Accuracy) DoseResponse->Validation FinalProtocol Finalized Assay Protocol Validation->FinalProtocol

Caption: The four-phase workflow for developing the cell-based bioassay.

Phase 1: Generation of a Stable Reporter Cell Line

Rationale: A stable, clonal cell line that consistently expresses both the target receptor and the reporter construct is critical for minimizing variability and ensuring assay reproducibility.

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. Passage cells when they reach 80-90% confluency.[10]

  • Transfection:

    • One day before transfection, seed 2 x 10⁶ HEK293 cells in a 10 cm dish.

    • On the day of transfection, co-transfect the cells with the target receptor expression vector and the pGL4.29[luc2P/CRE/Hygro] reporter vector at a 10:1 ratio using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection:

    • 48 hours post-transfection, begin selection by replacing the culture medium with medium containing an optimized concentration of Hygromycin B (typically 200-500 µg/mL, determined via a kill curve).

    • Replace the selection medium every 3-4 days until distinct, resistant colonies form (approx. 2-3 weeks).

  • Clonal Expansion and Screening:

    • Isolate 10-20 individual colonies using cloning cylinders or serial dilution.

    • Expand each clone in separate wells.

    • Screen each clone for functionality by treating with a known agonist (positive control) and measuring the luciferase response. Select the clone that exhibits the highest signal-to-background ratio and a robust response.

    • Cryopreserve the validated master cell bank.

Phase 2: Assay Optimization

Rationale: Optimizing assay parameters is crucial for maximizing the assay window (the difference between the positive and negative control signals) and ensuring robustness.[11]

  • Cell Seeding Density:

    • Seed the stable cells in a 96-well white plate at varying densities (e.g., from 5,000 to 40,000 cells/well).

    • Incubate for 24 hours.

    • Treat half of the wells for each density with a high concentration of a known agonist (positive control) and the other half with vehicle (negative control).

    • After the optimal incubation time (see next step), measure luminescence.

    • Goal: Identify the cell density that provides the largest signal-to-background ratio without becoming over-confluent.[10]

  • Compound Incubation Time:

    • Using the optimal cell density, treat cells with agonist and vehicle.

    • Measure the luminescent signal at various time points (e.g., 2, 4, 6, 8, and 24 hours) post-treatment.

    • Goal: Determine the time point at which the maximal signal is achieved. Reporter gene assays typically require several hours for transcription and translation.[1]

  • Solvent (DMSO) Tolerance:

    • Treat cells with culture medium containing a range of DMSO concentrations (e.g., 0.1% to 2%).

    • Measure cell viability and the basal luciferase signal.

    • Goal: Determine the maximum DMSO concentration that does not affect cell health or assay performance. Typically, this is ≤0.5%.

  • Assay Quality (Z'-Factor):

    • Prepare a test plate with multiple wells (e.g., 24) of positive control (EC₁₀₀ of a known agonist) and negative control (vehicle).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Goal: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

Phase 3: Compound Screening and Dose-Response Protocol
  • Plate Seeding: Seed the optimized number of stable reporter cells into a 96-well white, clear-bottom plate in 100 µL of culture medium. Incubate overnight (18-24 hours).

    • Scientist's Note: Allowing cells to adhere and form a monolayer overnight is critical for consistent results. Moving plates immediately after seeding can cause cells to cluster at the edges of the well.[12]

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer or medium. Typically, an 11-point, 1:3 serial dilution is prepared, starting from a high concentration (e.g., 100 µM). Include vehicle-only (negative control) and a known agonist (positive control) wells.

  • Cell Treatment: Add 10 µL of each compound dilution to the appropriate wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for the pre-determined optimal time (e.g., 6 hours).

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Add 100 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature on a plate shaker to ensure complete cell lysis.

    • Measure luminescence using a plate luminometer.

Phase 4: Bioassay Validation

Rationale: Assay validation ensures that the method is fit for its intended purpose, providing accurate and reliable data.[13][14] This process involves assessing key performance characteristics.[15][16][17]

  • Precision:

    • Intra-assay precision (Repeatability): Run multiple replicates (n≥6) of low, medium, and high concentrations of the test compound on the same plate. Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV). A %CV of <15% is generally acceptable.

    • Inter-assay precision (Intermediate Precision): Repeat the experiment on different days with different operators or reagent lots. A %CV of <20% is desirable.

  • Accuracy:

    • Prepare samples with known concentrations of a reference standard.

    • Measure the concentrations using the dose-response curve generated by the assay.

    • Accuracy is expressed as the percentage of recovery. A recovery of 80-120% is typically required.

  • Linearity and Range:

    • Demonstrate that the dose-response curve is linear over a specific concentration range. This is typically assessed by the R² value of the linear portion of the sigmoidal curve.

    • The range is the interval between the upper and lower concentrations that can be determined with suitable precision and accuracy.

  • Specificity (Selectivity):

    • Test structurally similar but inactive compounds to ensure they do not produce a signal.

    • If the compound is an agonist, test its ability to be blocked by a known antagonist for the target receptor to confirm the mechanism of action.[13]

Section 4: Data Analysis and Interpretation

  • Data Normalization: Raw luminescence data (Relative Light Units, RLU) should be normalized. The response is typically expressed as a percentage of the positive control response after subtracting the negative control (vehicle) background.

    • % Activity = [(RLU_sample - Mean_RLU_neg) / (Mean_RLU_pos - Mean_RLU_neg)] * 100

  • Dose-Response Curve: Plot the normalized % Activity against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.

  • Potency (EC₅₀): From the fitted curve, determine the EC₅₀ (half-maximal effective concentration), which is the concentration of the compound that produces 50% of the maximal response. This value is a key measure of the compound's potency.

Example Data Presentation:

Concentration (µM)Log[Conc.]Mean RLUSD% Activity
100.00-4.001,550,23485,123100.0
33.33-4.481,545,89079,84599.6
11.11-4.951,498,55091,20096.2
3.70-5.431,250,67065,43079.9
1.23-5.91780,11245,33049.2
0.41-6.39450,98733,10028.1
0.14-6.86210,45021,50012.8
0.05-7.34120,56015,6007.1
0.02-7.7880,1239,8004.5
0.01-8.0055,8907,6002.8
VehicleN/A15,6004,5000.0
Calculated EC₅₀ 1.25 µM

Section 5: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects; Pipetting errors.Use a multichannel pipette carefully. Allow the plate to sit at room temperature for 20-30 min before incubation to ensure even cell distribution.[12] Avoid using the outer wells of the plate.
Low Signal-to-Background Low receptor or reporter expression; Suboptimal incubation time or cell density; Inactive compound.Re-screen clonal cell lines. Re-optimize assay parameters (Phase 2). Verify compound integrity.
No Response to Positive Control Wrong control used; Cell line passage number too high; Degraded reagents.Verify control identity and concentration. Use cells from a low-passage frozen stock.[10] Prepare fresh reagents.
High Background Signal Constitutive activity of the receptor; Serum components activating the pathway.Consider using an inverse agonist to define the baseline. Perform final compound incubation in serum-free medium.

References

NMR and mass spectrometry analysis of 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Analysis of 2-(Piperidin-4-yl)ethanesulfonamide by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation and characterization of novel chemical entities are paramount. This compound, a molecule incorporating both a saturated heterocyclic piperidine ring and a sulfonamide functional group, represents a class of compounds with significant potential in medicinal chemistry. The piperidine moiety is a common scaffold in many pharmaceuticals, while the sulfonamide group is a well-established pharmacophore.[1] The rigorous analytical confirmation of such structures is a critical step in ensuring the integrity of research and the safety of potential therapeutics.

This application note provides a detailed guide for the analysis of this compound using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, the following protocols and explanations are designed to be both practical and insightful, offering not just the "how" but also the "why" behind the analytical choices. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the characterization of this and similar small molecules.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the detailed atomic structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Predicted NMR Spectral Data for this compound

A thorough understanding of the expected NMR signals is crucial for efficient data interpretation. Based on the structure of this compound (Molecular Formula: C₇H₁₆N₂O₂S), the following ¹H and ¹³C NMR chemical shifts can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-NH-Variable, broad (1.5-2.5)-
2, 6-CH₂- (axial & equatorial)~2.6-2.8 (axial), ~3.0-3.2 (equatorial)~45-47
3, 5-CH₂- (axial & equatorial)~1.3-1.5 (axial), ~1.8-2.0 (equatorial)~30-32
4-CH-~1.6-1.8~35-37
7-CH₂-~1.9-2.1~30-32
8-CH₂-~3.1-3.3~50-52
--SO₂NH₂Variable, broad (6.5-7.5)-

Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[2][3]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4][5]

  • High-quality 5 mm NMR tubes[2]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Weigh the required amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] The choice of solvent is critical; DMSO-d₆ is often a good starting point for polar compounds with exchangeable protons like those in the sulfonamide and amine groups.

  • Vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[3]

  • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.[5]

  • Cap the NMR tube securely and label it clearly.

Experimental Protocol: NMR Data Acquisition

The following parameters are recommended for a comprehensive NMR analysis on a 400 MHz or higher field spectrometer.

Table 2: Recommended NMR Acquisition Parameters

ExperimentPulse SequenceSpectral Width (ppm)Number of ScansRelaxation Delay (s)
¹H NMRzg300-1216-641-2
¹³C{¹H} NMRzgpg300-2201024-40962
COSYcosygpppqf0-128-161.5
HSQChsqcedetgpsisp2.2F2: 0-12, F1: 0-1654-81.5
HMBChmbcgplpndqfF2: 0-12, F1: 0-22016-321.5
Data Analysis and Interpretation
  • ¹H NMR: The proton spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon spectrum will show the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, helping to piece together the spin systems within the molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of carbon signals.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and confirming the overall molecular structure.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1 ¹H NMR Transfer->H1 Analyze C13 ¹³C NMR H1->C13 COSY COSY C13->COSY HSQC HSQC COSY->HSQC Assign Assign Signals HSQC->Assign Structure Confirm Structure Assign->Structure

NMR Analysis Workflow

Part 2: Molecular Weight and Formula Confirmation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

Principle of Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In positive ion mode, which is ideal for basic compounds like this compound, the analyte molecule is protonated to form a pseudomolecular ion, typically [M+H]⁺.[1][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically < 5 ppm).[8][9] This level of precision allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the molecular formula.[10][11]

Expected Mass Spectrum of this compound

Table 3: Predicted Mass Spectral Data

Ion SpeciesCalculated Exact Mass
[M]192.0932
[M+H]⁺193.1010
[M+Na]⁺215.0830

Common fragment ions in MS/MS analysis of sulfonamides often involve the cleavage of the S-N and C-S bonds.[12]

Experimental Protocol: Mass Spectrometry Sample Preparation

Materials:

  • This compound (approx. 1 mg)

  • LC-MS grade solvent (e.g., methanol, acetonitrile, water)

  • LC-MS vial with insert

Protocol:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the final solution to an LC-MS vial for analysis.

Experimental Protocol: LC-MS Data Acquisition

A standard reversed-phase LC-MS method is suitable for the analysis of this compound.

Table 4: Recommended LC-MS Parameters

ParameterRecommended Setting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temp.40 °C
Injection Vol.2 µL
MS System (ESI+)
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.5 kV
Gas Temp.325 °C
Gas Flow8 L/min
Nebulizer35 psi
Scan Range (m/z)50-500
Data AcquisitionFull Scan MS and Data-Dependent MS/MS
Data Analysis and Interpretation
  • Full Scan MS: Extract the mass spectrum from the chromatographic peak corresponding to the compound. The most abundant ion should correspond to the [M+H]⁺ of this compound.

  • HRMS Data: For high-resolution data, the measured accurate mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass. This allows for the confident determination of the elemental formula (C₇H₁₇N₂O₂S⁺).[13]

  • MS/MS Fragmentation: The fragmentation pattern obtained from MS/MS analysis can be used to further confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.[12]

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS Acquisition cluster_analysis_ms Data Analysis Stock Prepare Stock Solution Dilute Dilute to Working Concentration Stock->Dilute TransferMS Transfer to LC-MS Vial Dilute->TransferMS Inject Inject Sample TransferMS->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect Mass Analysis (HRMS) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Formula Determine Molecular Formula Extract->Formula Fragment Analyze Fragmentation Formula->Fragment

Mass Spectrometry Analysis Workflow

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy offers detailed insights into the molecular framework and atom connectivity, while mass spectrometry confirms the molecular weight and elemental composition with high accuracy. The protocols outlined in this application note represent a robust and reliable workflow for the analysis of this and structurally related compounds, ensuring the highest level of scientific integrity in research and development.

References

Application Note: A High-Throughput Functional Screening Protocol for 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 2-(Piperidin-4-yl)ethanesulfonamide represents a novel chemical entity with potential therapeutic applications. Its structure incorporates a piperidine ring, a privileged scaffold in medicinal chemistry frequently found in centrally active agents, and a sulfonamide group, a versatile functional group present in a wide array of approved drugs.[1][2] Given these structural alerts, a primary hypothesis is that this compound may modulate the activity of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a highly "drugable" target class.[3][4][5]

This application note provides a comprehensive, field-proven protocol for the functional screening of this compound. We will focus on a primary screening campaign designed to identify activity against a panel of GPCRs, with a particular emphasis on a Gq-coupled receptor as an exemplar. The outlined workflow is designed to be a self-validating system, incorporating essential controls and secondary assays to ensure data integrity and to characterize the pharmacological profile of any identified "hit" compounds.

The Strategic Rationale: Why a GPCR-Focused Screen?

The decision to initiate a functional screen against a panel of GPCRs is rooted in several key considerations:

  • Structural Precedent: The piperidine moiety is a common feature in ligands for a multitude of GPCRs, including dopaminergic, serotonergic, and opioid receptors.[2][6]

  • Broad Physiological Relevance: GPCRs are integral to a vast range of physiological processes, and their dysregulation is implicated in numerous diseases.[4] A broad GPCR screen therefore maximizes the probability of identifying a therapeutically relevant interaction.

  • Amenability to High-Throughput Screening (HTS): Robust and scalable functional assays are well-established for various GPCR signaling pathways, making large-scale screening campaigns feasible and cost-effective.[3][5][7]

For the purpose of this protocol, we will detail a primary screen using a calcium mobilization assay, a hallmark of Gq-coupled GPCR activation. This approach is widely adopted in drug discovery due to its high signal-to-noise ratio and compatibility with automated liquid handling and detection systems.

Experimental Workflow: A Multi-Stage Approach to Hit Identification and Validation

The screening cascade is designed as a funneling process, starting with a broad primary screen to identify initial hits, followed by more focused secondary and tertiary assays to confirm activity, determine potency and efficacy, and elucidate the mechanism of action.

G_1 cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Primary_Screen Single-Concentration Screen (e.g., 10 µM) against GPCR panel (Calcium Mobilization Assay) Confirmation Confirmation of Activity (Re-test in triplicate) Primary_Screen->Confirmation Identified 'Hits' Dose_Response Dose-Response Curve Generation (EC50/IC50 determination) Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., IP1 Accumulation) Dose_Response->Orthogonal_Assay Confirmed 'Hits' Selectivity_Panel Selectivity Profiling (Counter-screening against related GPCRs) Orthogonal_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Radioligand Binding Assay) Selectivity_Panel->Mechanism_of_Action Lead_Opt Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->Lead_Opt Validated 'Hits'

Figure 1: A representative screening cascade for the identification and validation of GPCR-active compounds.

Signaling Pathway: Gq-Coupled GPCR Activation and Calcium Mobilization

The primary assay described in this protocol relies on the activation of the Gq signaling pathway. Upon ligand binding, the Gq-coupled GPCR undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is the signal detected in our primary assay.

G_2 Ligand This compound GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Binds to ER Endoplasmic Reticulum Ca_release Ca²⁺ Release Ca_channel->Ca_release Opens Cell_Response Cellular Response Ca_release->Cell_Response Triggers

Figure 2: Simplified signaling pathway of a Gq-coupled GPCR leading to intracellular calcium release.

Detailed Experimental Protocols

PART 1: Primary Screening - Calcium Mobilization Assay

Objective: To identify if this compound can elicit or inhibit calcium mobilization in cells expressing a panel of Gq-coupled GPCRs.

Materials:

  • HEK293 cells stably expressing the Gq-coupled GPCR of interest.

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (to prevent dye leakage).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Reference agonist and antagonist for the target GPCR.

  • 384-well black, clear-bottom assay plates.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Protocol:

  • Cell Plating:

    • One day prior to the assay, seed the HEK293 cells into 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay medium.

    • Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a compound plate by diluting the this compound stock solution in assay medium to a working concentration (e.g., 4x the final desired concentration of 10 µM).

    • Include wells with reference agonist (positive control), reference antagonist (for antagonist mode screening), and vehicle (DMSO) only (negative control).

  • Assay Execution (FLIPR):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record fluorescence intensity (excitation ~488 nm, emission ~520 nm) over time.

    • Initiate the reading, establishing a stable baseline fluorescence for approximately 10-20 seconds.

    • The instrument will then add 10 µL of the compound solution from the compound plate to the cell plate.

    • Continue recording the fluorescence for an additional 2-3 minutes to capture the calcium transient.

    • For antagonist screening, a second addition of the reference agonist is performed after a short incubation with the test compound.

Data Analysis:

The primary output is the change in fluorescence intensity over time. The response is typically quantified as the maximum peak fluorescence minus the baseline fluorescence. For a single-point screen, the activity of the test compound is expressed as a percentage of the response of the reference agonist.

CompoundConcentrationResponse (ΔRFU)% Activity (vs. Control)
Vehicle (DMSO)0.1%1500%
Reference Agonist1 µM15000100%
This compound10 µM1200080%

Table 1: Example data from a single-point primary screen.

PART 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of "hits" from the primary screen and to determine their potency (EC₅₀ or IC₅₀).

Protocol:

This protocol is similar to the primary screen, with the key difference being the preparation of the compound plate. Instead of a single concentration, a serial dilution of the "hit" compound is prepared (e.g., 10-point, 3-fold dilutions).

Data Analysis:

The dose-response data is plotted with the compound concentration on the x-axis (log scale) and the response on the y-axis. A sigmoidal curve is fitted to the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

CompoundEC₅₀ (nM)Emax (%)
Reference Agonist50100
This compound25085

Table 2: Example dose-response data for a confirmed agonist "hit".

PART 3: Orthogonal Assay - IP-One Assay

Objective: To confirm the activity of the compound in an assay that measures a different downstream signaling event in the same pathway, thereby reducing the likelihood of artifacts.

Protocol:

The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. This assay is performed according to the manufacturer's instructions (e.g., Cisbio). Briefly, cells are incubated with the test compound, and then a lysis buffer containing the HTRF reagents is added. After an incubation period, the TR-FRET signal is read on a compatible plate reader.

Trustworthiness through Orthogonal Validation: Confirmation of activity in an orthogonal assay like the IP-One assay significantly increases confidence that the observed effect of the compound is due to on-target activity rather than an artifact of the primary assay technology (e.g., compound autofluorescence).

Conclusion and Future Directions

This application note provides a robust and scientifically rigorous framework for the initial functional screening of this compound. The multi-stage approach, from primary screening to orthogonal validation, ensures a high degree of confidence in the generated data. Positive results from this screening cascade would warrant further investigation, including selectivity profiling against a broader panel of receptors and detailed mechanism of action studies, to fully elucidate the pharmacological profile of this novel compound and to guide future drug development efforts.

References

Application Notes & Protocols: SLC-0111 as a Chemical Probe for Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Targeting Tumor Hypoxia and pH Regulation with SLC-0111

Solid tumors frequently develop regions of low oxygen, or hypoxia, a condition that drives aggressive phenotypes and resistance to therapy.[1] A key protein induced by the master regulator of the hypoxic response, HIF-1α, is Carbonic Anhydrase IX (CAIX).[1][2] CAIX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but highly upregulated in a variety of cancers, including renal, breast, and pancreatic carcinomas.[1][3][4][5]

CAIX plays a pivotal role in tumor cell survival by regulating intra- and extracellular pH (pHi and pHe, respectively).[1][4][6] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, maintaining a neutral to alkaline pHi favorable for proliferation while contributing to an acidic pHe that promotes invasion, metastasis, and therapeutic resistance.[1][6] This unique expression profile and critical function make CAIX an attractive therapeutic target.

SLC-0111 is a first-in-class, potent, and selective small-molecule inhibitor of the tumor-associated carbonic anhydrases IX and XII.[1][7][8][9] Structurally, it is a ureido-substituted benzenesulfonamide, a class of compounds demonstrating high affinity for the active site of these enzymes.[1][4][7] SLC-0111 has advanced into Phase I clinical trials for the treatment of advanced solid tumors, establishing its potential as a therapeutic agent and validating its use as a chemical probe to investigate the multifaceted roles of CAIX in cancer biology.[1][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SLC-0111 as a chemical probe to dissect the function of CAIX in various experimental systems.

II. Mechanism of Action and Target Selectivity

The primary mechanism of action for SLC-0111 is the direct inhibition of the enzymatic activity of Carbonic Anhydrases IX and XII.[9][10] The sulfonamide moiety of SLC-0111 coordinates to the zinc ion in the enzyme's active site, mimicking the tetrahedral transition state of the CO2 hydration reaction and effectively blocking substrate access.

A critical feature of SLC-0111 as a chemical probe is its selectivity for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic isoforms CAI and CAII.[4][9] This selectivity is conferred by the "tail" of the inhibitor—the ureido-substituted phenyl group—which extends out of the active site and interacts with isoform-specific residues at the rim of the catalytic pocket.[4] For instance, the presence of Valine 131 in CAIX, as opposed to the bulkier Phenylalanine 131 in CAII, creates a more accommodating binding pocket for the ureido-substituted tail, contributing to its selective inhibition.[4]

cluster_Cell Cancer Cell (Hypoxic) cluster_Inhibitor Intervention HIF HIF-1α Stabilization CA9_Gene CA9 Gene Transcription HIF->CA9_Gene Upregulates CAIX_Protein CAIX Protein Expression (Cell Surface) CA9_Gene->CAIX_Protein pH_Reg pH Regulation CAIX_Protein->pH_Reg Catalyzes: CO2 + H2O ⇌ HCO3- + H+ pHi Maintain Intracellular pH (pHi) (≥7.2) pH_Reg->pHi pHe Acidify Extracellular pH (pHe) (<7.0) pH_Reg->pHe Survival Cell Survival & Proliferation pHi->Survival Invasion Invasion & Metastasis pHe->Invasion SLC0111 SLC-0111 (Chemical Probe) Inhibition CAIX Inhibition SLC0111->Inhibition Inhibition->pH_Reg BLOCKS

Caption: SLC-0111 mechanism of action in the tumor microenvironment.

Quantitative Data: Inhibitor Potency and Selectivity

The potency of SLC-0111 has been characterized across multiple carbonic anhydrase isoforms. The data clearly illustrates its selectivity for the tumor-associated targets CAIX and CAXII.

IsoformInhibition Constant (Ki)Selectivity Ratio (CAII/CAIX)Reference
CAIX 45.1 nM~21[4][8][10]
CAXII 4.5 nM-[8][10]
CAI >10,000 nM-[9]
CAII 960 nM1[4]

Table 1: Inhibition constants (Ki) of SLC-0111 for key human carbonic anhydrase isoforms.

III. Experimental Protocols

Protocol 1: In Vitro CAIX Enzymatic Inhibition Assay

This protocol details a colorimetric assay to measure the direct inhibitory effect of SLC-0111 on the esterase activity of recombinant human CAIX, which serves as a reliable surrogate for its physiological hydratase activity.[11][12]

A. Materials & Reagents

  • Recombinant Human CAIX (catalytic domain)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • SLC-0111 (Test Inhibitor)

  • Acetazolamide (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

B. Reagent Preparation

  • SLC-0111 Stock (10 mM): Dissolve SLC-0111 in 100% DMSO. Store at -20°C.

  • p-NPA Substrate Stock (100 mM): Dissolve p-NPA in acetonitrile. Store at -20°C.

  • CAIX Working Solution: Dilute recombinant CAIX in cold Assay Buffer to a final concentration that yields a linear reaction rate (e.g., 10-50 µg/mL). Prepare fresh and keep on ice.

  • Substrate Working Solution: Immediately before use, dilute the p-NPA stock in Assay Buffer to the desired final concentration (e.g., 1 mM).

C. Assay Procedure

  • Compound Plating: Prepare serial dilutions of SLC-0111 and Acetazolamide in Assay Buffer containing a constant final DMSO concentration (e.g., 1%). Add 10 µL of each dilution to the wells of a 96-well plate.

    • Test Wells: SLC-0111 dilutions

    • Positive Control: Acetazolamide dilutions

    • Vehicle Control (100% Activity): Assay Buffer + 1% DMSO

    • Blank (No Enzyme): Assay Buffer + 1% DMSO

  • Enzyme Addition: Add 80 µL of the CAIX Working Solution to all wells except the Blank wells. Add 80 µL of Assay Buffer to the Blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the p-NPA Substrate Working Solution to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

D. Data Analysis

  • Calculate the initial reaction rate (V₀) for each well by determining the slope (ΔAbs/min) of the linear portion of the kinetic curve.

  • Subtract the rate of the Blank from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis A Prepare Serial Dilutions of SLC-0111 & Controls C 1. Add 10 µL Inhibitor/ Vehicle to 96-well Plate A->C B Prepare CAIX Enzyme & p-NPA Substrate D 2. Add 80 µL CAIX Enzyme (or Buffer for Blank) B->D F 4. Add 10 µL p-NPA Substrate to Initiate Reaction B->F C->D E 3. Pre-incubate: 15 min @ 37°C D->E E->F G 5. Kinetic Read @ 405 nm (10-15 min) F->G H Calculate Initial Rates (V₀) G->H I Calculate % Inhibition H->I J Determine IC₅₀ Value I->J

Caption: Workflow for the in vitro CAIX enzymatic inhibition assay.

Protocol 2: Cell-Based Assay for CAIX Activity and Target Engagement

This protocol assesses the ability of SLC-0111 to inhibit CAIX function in a cellular context, which is crucial for confirming its activity on the native, membrane-bound enzyme. This can be achieved by measuring changes in intracellular or extracellular pH, or by assessing downstream effects like cell viability under hypoxic conditions.

A. Materials & Reagents

  • Cancer cell line known to express CAIX under hypoxia (e.g., MDA-MB-231, HCT116, SK-RC-52)[11][13]

  • Complete cell culture medium

  • SLC-0111

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Hypoxia chamber or incubator (1% O₂)

  • 96-well cell culture plates (clear for MTT, opaque for luminescence)

B. Cell Viability Under Hypoxia Procedure

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight under normoxic conditions (21% O₂).

  • Compound Treatment: Prepare serial dilutions of SLC-0111 in cell culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-only controls.

  • Hypoxic Incubation: Place one set of plates in a normoxic incubator and another set in a hypoxic incubator (1% O₂) for 48-72 hours.[5]

  • Viability Assessment: After the incubation period, remove plates from the incubators. Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

C. Expected Outcome & Interpretation CAIX activity is critical for cell survival under hypoxia. Therefore, treatment with SLC-0111 is expected to selectively decrease the viability of cells cultured in hypoxia compared to those in normoxia. This differential effect confirms on-target activity and the functional importance of CAIX in the chosen cell line. A significant reduction in cell growth in hypoxic conditions demonstrates the efficacy of the chemical probe.[3][5]

Protocol 3: Combination Studies with Chemotherapeutic Agents

SLC-0111 can be used as a probe to investigate whether inhibiting CAIX can sensitize cancer cells to conventional chemotherapy, a key therapeutic hypothesis.[13]

A. Experimental Design This experiment uses a matrix-based approach to assess synergy between SLC-0111 and a chosen chemotherapeutic agent (e.g., Doxorubicin, 5-Fluorouracil).[13]

  • Cell Seeding: Seed cells in 96-well plates as described in Protocol 2.

  • Drug Preparation & Treatment:

    • Prepare a 2-fold serial dilution of SLC-0111 (e.g., 8 concentrations).

    • Prepare a 2-fold serial dilution of the chemotherapy agent (e.g., 8 concentrations).

    • Treat the cells with every possible combination of the two drugs, creating a dose-response matrix. Include single-agent and vehicle controls.

  • Incubation: Incubate the plates under hypoxic conditions for 72 hours.

  • Viability Assessment: Measure cell viability as described in Protocol 2.

B. Data Analysis

  • Calculate the percentage of cell viability for each drug combination relative to the vehicle-treated control.

  • Analyze the data using synergy software (e.g., Combenefit, SynergyFinder) to calculate synergy scores (e.g., Bliss Independence, Loewe Additivity, or ZIP scores). A synergy score greater than zero indicates that the combination is more effective than the additive effects of the individual drugs.

This approach can powerfully demonstrate that targeting CAIX-mediated pH regulation can overcome resistance mechanisms to standard-of-care agents.[13]

IV. Trustworthiness: Self-Validating Systems and Controls

To ensure the scientific integrity of experiments using SLC-0111, every protocol must incorporate a self-validating system.

  • Orthogonal Assays: Validate findings from one assay with another. For example, if SLC-0111 reduces cell viability under hypoxia, confirm target engagement by showing it also modulates intracellular pH using a pH-sensitive dye like BCECF-AM.

  • Positive and Negative Controls: Always include a known, well-characterized CAIX inhibitor like Acetazolamide as a positive control in enzymatic assays. Use a structurally similar but inactive molecule as a negative control, if available.

  • Dose-Response Curves: On-target effects should be dose-dependent. A clear sigmoidal dose-response curve is indicative of a specific interaction.

  • Cell Line Controls: Compare the effects of SLC-0111 on a CAIX-positive cell line versus a CAIX-negative cell line or a CAIX-knockout/knockdown version of the same cell line. The probe's effect should be significantly diminished or absent in the negative control line.

By embedding these controls, researchers can confidently attribute the observed biological effects to the specific inhibition of CAIX by SLC-0111.

V. References

  • McDonald, P. C., Chia, S., Bedard, P. L., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American journal of clinical oncology, 43(8), 596–602. --INVALID-LINK--

  • McDonald, P. C., Chia, S., Bedard, P. L., et al. (2020). Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161. --INVALID-LINK--

  • Dedhar, S., et al. (2020). Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhy-drase IX, in patients with advanced solid tumors. ResearchGate. --INVALID-LINK--

  • BioWorld. (2020). First-in-human results presented for SLC-0111 in advanced solid tumors. BioWorld. --INVALID-LINK--

  • Gong, C., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1198463. --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to Carbonic Anhydrase IX (CAIX) Inhibition in Clear Cell Renal Cell Carcinoma (ccRCC) Research. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem. --INVALID-LINK--

  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. IUPHAR/BPS Guide to PHARMACOLOGY. --INVALID-LINK--

  • Nocentini, A., et al. (2021). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1734-1741. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Combination of Carbonic Anhydrase IX Inhibitors with Chemotherapy Agents. BenchChem. --INVALID-LINK--

  • Pacchiano, F., et al. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. --INVALID-LINK--

  • Lomelino, C. L., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry, 25(1), 313-321. --INVALID-LINK--

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(1), e0190852. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 310360, Slc-0111. PubChem. --INVALID-LINK--

  • De Monte, C., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-123. --INVALID-LINK--

References

Application Note & Protocol: High-Throughput Screening of 2-(Piperidin-4-yl)ethanesulfonamide Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(piperidin-4-yl)ethanesulfonamide scaffold is a promising chemotype in modern medicinal chemistry, leveraging the privileged piperidine core to orient functional groups in precise three-dimensional space.[1] This application note provides a comprehensive methodological framework for the high-throughput screening (HTS) of compound libraries based on this scaffold. We will delve into the strategic design of both biochemical and cell-based assays, robust validation protocols, and rigorous data analysis workflows to identify and confirm bioactive "hits." This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently interrogate the therapeutic potential of this compound libraries.

Introduction: The this compound Scaffold - A Privileged Starting Point

The piperidine ring is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for presenting pharmacophoric elements.[1][2] The sulfonamide group, another key functional group in drug discovery, is known to interact with a wide array of biological targets, including enzymes and receptors.[3][4][5] The combination of these two moieties in the this compound core offers a unique structural framework for exploring diverse biological targets.

Derivatives of this and similar scaffolds have shown activity against a range of targets, including:

  • G-Protein Coupled Receptors (GPCRs): Naratriptan, a this compound derivative, is a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraines.[6]

  • Enzymes: Sulfonamides are known inhibitors of various enzymes, such as dihydropteroate synthase and Werner syndrome helicase.[3][7] Piperidine-containing compounds have also been developed as glutaminase 1 inhibitors.[8]

  • Ion Channels: Certain 2-(1-alkylpiperidin-4-yl)acetamide derivatives have shown inhibitory activity against T-type Ca2+ channels, highlighting the potential for this class of compounds in cardiovascular and neurological disorders.[9]

Given this precedent, HTS campaigns targeting kinases, GPCRs, and other enzymes are logical starting points for exploring the biological activity of a novel this compound library.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step, integrated process designed to identify genuine hits from a large compound collection efficiently and reproducibly.[10][11] The workflow can be broadly categorized into four key stages: Assay Development and Validation, Primary Screening, Hit Confirmation and Triage, and Dose-Response Analysis.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary HTS cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Dose-Response & SAR Assay_Dev Assay Development (Biochemical & Cell-Based) Miniaturization Assay Miniaturization (384/1536-well) Assay_Dev->Miniaturization Validation Assay Validation (Z', S/B, CV) Miniaturization->Validation Library_Prep Library Plating Validation->Library_Prep Primary_Screen Primary Screen (Single Concentration) Library_Prep->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Picking Hit Picking Data_Analysis->Hit_Picking Confirmation_Screen Confirmation Screen (Fresh Compound) Hit_Picking->Confirmation_Screen Counter_Screen Counter & Orthogonal Screens Confirmation_Screen->Counter_Screen Dose_Response Dose-Response Curves (IC50/EC50) Counter_Screen->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign.

Library Management: Ensuring Compound Integrity

The quality and integrity of the compound library are paramount to the success of any HTS campaign.[12]

Protocol 1: this compound Library Preparation

  • Compound Acquisition & Registration: Source the library from a reputable vendor or internal synthesis. Register each compound into a database with its unique identifier, structure, and associated metadata.

  • Solubility Assessment: Due to the potential for poor aqueous solubility of piperidine-containing compounds, perform initial solubility tests.[13]

    • Prepare high-concentration stock solutions (e.g., 10 mM) in 100% DMSO.

    • Visually inspect for precipitation after a 24-hour incubation at room temperature.

    • For compounds with solubility issues, consider preparing lower concentration stocks or using alternative co-solvents if the assay tolerates them.

  • Master Plate Preparation: Create master plates by dispensing the compound stock solutions into 384- or 1536-well plates. Store these plates at -20°C or -80°C in a desiccated environment.

  • Assay-Ready Plate Generation: For the primary screen, create assay-ready plates by diluting the master plates to the desired screening concentration (e.g., 10 µM) in an appropriate buffer or media.

Assay Development and Validation: The Foundation of a Successful Screen

The choice of assay is dictated by the biological question being addressed. Both biochemical and cell-based assays offer distinct advantages. Biochemical assays provide a direct measure of a compound's effect on a purified target, while cell-based assays offer insights into a compound's activity in a more physiologically relevant context.[3]

Example Biochemical Assay: Kinase Inhibition

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol 2: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: Prepare a 2X working solution of ATP at 2x the Km concentration in kinase buffer.

    • Kinase Solution: Prepare a 2X working solution of the kinase in kinase buffer.

    • Substrate/Antibody Mix: Prepare a 4X working solution of the biotinylated substrate, europium-labeled anti-phospho-substrate antibody, and APC-labeled streptavidin in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 4X compound solution (in kinase buffer with DMSO) or controls to the assay plate.

    • Add 2.5 µL of 2X kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 2.5 µL of the 4X substrate/antibody mix.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and then the percent inhibition relative to controls.

Example Cell-Based Assay: GPCR-Mediated cAMP Modulation

Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition. A common format is a competitive immunoassay using HTRF® technology.

Protocol 3: HTRF® cAMP Assay

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target GPCR in the appropriate growth medium.

    • Harvest and seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Assay Procedure (Agonist Mode):

    • Remove the culture medium and add 5 µL of compound solution or control diluted in stimulation buffer.

    • Incubate for 30 minutes at 37°C.

    • Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate conjugate, both diluted in lysis buffer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the percent activation or inhibition relative to a reference agonist.

Assay Validation

Before embarking on a full-scale HTS, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for automation.[6]

Parameter Acceptance Criteria Description
Z'-factor > 0.5A measure of the statistical effect size, reflecting the separation between positive and negative controls.
Signal-to-Background (S/B) > 5The ratio of the mean signal of the positive control to the mean signal of the negative control.
Coefficient of Variation (%CV) < 15%A measure of the variability of the signal within a set of replicates.
DMSO Tolerance Assay performance is not significantly affected at the final screening concentration of DMSO (typically ≤1%).Determines the highest concentration of DMSO that does not interfere with the assay.

Table 1: Key Assay Validation Parameters and Acceptance Criteria.

Primary Screening and Data Analysis

The primary screen involves testing every compound in the library at a single concentration to identify initial "hits."[10]

Protocol 4: Automated Primary HTS

  • Plate Handling: Utilize automated liquid handlers and plate stackers to manage the transfer of compounds, reagents, and cells to the assay plates.

  • Incubation: Employ automated incubators to ensure consistent temperature and timing for all plates.

  • Detection: Use a high-throughput plate reader for rapid and consistent data acquisition.

  • Data Management: A robust laboratory information management system (LIMS) is essential for tracking plates and associating data with the correct compounds.

Data Analysis and Hit Selection

The goal of primary data analysis is to identify compounds that elicit a statistically significant and biologically relevant response.[2][8]

Data_Analysis_Flow Raw_Data Raw Plate Reader Data Normalization Normalization (% Inhibition or % Activation) Raw_Data->Normalization Z_Score Z-Score Calculation (per plate) Normalization->Z_Score Hit_Threshold Hit Selection (e.g., Z-score > 3 or < -3) Z_Score->Hit_Threshold Hit_List Initial Hit List Hit_Threshold->Hit_List

Figure 2: A typical data analysis workflow for hit selection in a primary HTS.

A common method for hit selection is the Z-score, which normalizes the data based on the plate's mean and standard deviation.[2] A Z-score threshold (e.g., >3 or <-3) is set to identify compounds with activity that is significantly different from the bulk of the library.

Hit Confirmation and Triage

Initial hits from the primary screen must be confirmed and triaged to eliminate false positives and prioritize the most promising compounds.[9]

  • Hit Picking and Re-testing: "Cherry-pick" the initial hits from the master plates and re-test them in the primary assay, often in triplicate, to confirm their activity.

  • Orthogonal Assays: Employ a secondary assay that measures the same biological endpoint but uses a different technology or principle. This helps to eliminate artifacts specific to the primary assay format.

  • Counter-Screens: Use assays designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition) rather than interacting with the biological target.

  • Dose-Response Curves: For confirmed hits, perform 10-point dose-response curves to determine their potency (IC₅₀ or EC₅₀) and confirm a concentration-dependent effect.

Conclusion

The this compound scaffold represents a rich starting point for the discovery of novel therapeutics. The methodologies outlined in this application note provide a robust framework for the high-throughput screening of libraries based on this core structure. By integrating careful library management, rigorous assay validation, and a multi-step hit confirmation process, researchers can efficiently identify and advance promising lead compounds for a variety of biological targets. This systematic approach maximizes the probability of success in the early stages of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for the synthesis of 2-(Piperidin-4-yl)ethanesulfonamide. This molecule is a crucial building block in medicinal chemistry, forming the backbone of numerous therapeutic candidates.[1][2][3] However, its synthesis is not without significant challenges that can impede progress and impact yields. This guide is crafted for researchers, scientists, and drug development professionals to navigate these complexities. We will dissect common troubleshooting scenarios, provide detailed, field-tested protocols, and elucidate the chemical principles behind each step. Our goal is to empower you to overcome synthetic hurdles, optimize your reaction outcomes, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: The Sulfo-Michael Addition

Question 1: I am experiencing low yields and significant polymerization during the Michael addition of 4-vinylpyridine with sodium bisulfite. What are the common causes and how can I improve the reaction efficiency?

Answer:

This is a very common and critical issue. The Michael addition of a sulfite source to 4-vinylpyridine is the foundational step, and its success dictates the viability of the entire synthetic route. Low yields are typically traced back to two primary culprits: uncontrolled polymerization of the 4-vinylpyridine monomer and suboptimal pH, which affects the nucleophilicity of the sulfite species.[4][5]

Underlying Chemistry: The reaction is a nucleophilic conjugate addition where the bisulfite ion (HSO₃⁻), in equilibrium with the sulfite ion (SO₃²⁻), attacks the electron-deficient β-carbon of the vinyl group. This reaction is highly sensitive to pH and temperature. The pyridine nitrogen itself can act as a base, influencing the local reaction environment.

Troubleshooting Steps:

  • Monomer Quality and Polymerization: 4-vinylpyridine is notoriously prone to spontaneous polymerization, which is accelerated by heat and impurities.[6][7]

    • Actionable Advice: Always use freshly distilled 4-vinylpyridine to remove any pre-existing polymers and inhibitors. Store the purified monomer under an inert atmosphere in the cold and dark. During the reaction, if you observe the formation of a thick, viscous liquid or a solid mass, polymerization is the likely cause.

  • Strict pH Control: The pH of the reaction medium is the most critical parameter. It governs the concentration of the active nucleophile, the sulfite ion.

    • Too Acidic (pH < 5): The pyridine nitrogen becomes protonated, which is beneficial, but the concentration of the highly nucleophilic sulfite (SO₃²⁻) is diminished in favor of the less reactive bisulfite (HSO₃⁻).

    • Too Basic (pH > 8): While the sulfite concentration is high, this condition can promote base-catalyzed polymerization of the 4-vinylpyridine.

    • Actionable Advice: The optimal pH range is typically between 5 and 7. Employing a phosphate or acetate buffer system is highly recommended to maintain a stable pH throughout the addition. Monitor the pH periodically.

  • Temperature Management: While thermal energy is needed to overcome the activation barrier, excessive heat is a primary driver of unwanted polymerization.

    • Actionable Advice: Maintain a moderate reaction temperature, generally between 50-70°C. Add the 4-vinylpyridine to the heated sulfite solution slowly and dropwise to control the reaction exotherm and minimize local high concentrations of the monomer.

Experimental Protocol: Optimized Michael Addition

Parameter Value
Reactants Freshly distilled 4-Vinylpyridine, Sodium Bisulfite
Solvent Deionized Water
pH 6.0–6.5 (maintained with a phosphate buffer)
Temperature 60°C
Reaction Time 4–8 hours
Work-up Precipitation via addition of a water-miscible organic solvent

Step-by-Step Methodology:

  • Prepare a solution of sodium bisulfite (1.2 eq.) in deionized water.

  • Add a phosphate buffer to adjust and stabilize the pH to approximately 6.2.

  • Heat the solution to 60°C with vigorous stirring.

  • Add freshly distilled 4-vinylpyridine (1.0 eq.) dropwise over a period of 45 minutes.

  • Maintain the reaction at 60°C and monitor its progress by TLC or ¹H NMR (disappearance of vinyl protons).

  • Upon completion, cool the mixture to room temperature.

  • Induce precipitation of the sodium 2-(pyridin-4-yl)ethanesulfonate product by slowly adding 3 volumes of isopropanol or ethanol.

  • Cool the resulting slurry to 0–5°C for 1-2 hours to maximize crystal formation.

  • Collect the white solid by filtration, wash with cold isopropanol, and dry under vacuum.

Logical Flow of Troubleshooting Michael Addition:

G start Low Yield in Michael Addition check_polymer Check for Polymerization start->check_polymer polymer_yes Viscous/Solid Mass Observed check_polymer->polymer_yes Yes polymer_no Clear Solution check_polymer->polymer_no No check_pH Verify pH (5-7) pH_bad pH Incorrect check_pH->pH_bad Out of Range pH_ok pH Correct check_pH->pH_ok In Range check_temp Check Temperature (50-70°C) temp_bad Temp Too High check_temp->temp_bad > 70°C temp_ok Temp Correct check_temp->temp_ok In Range solution_polymer Use Freshly Distilled 4-Vinylpyridine polymer_yes->solution_polymer polymer_no->check_pH solution_pH Implement Buffered System (Phosphate) pH_bad->solution_pH pH_ok->check_temp solution_temp Lower Temperature, Increase Time temp_bad->solution_temp success Yield Improved temp_ok->success solution_polymer->success solution_pH->success solution_temp->success G start Stalled or Slow Hydrogenation check_catalyst Evaluate Catalyst (Type & Loading) start->check_catalyst check_solvent Assess Solvent (Acidity) start->check_solvent check_conditions Review Conditions (H₂ Pressure, Temp) start->check_conditions catalyst_issue Using Pd/C or Low Loading check_catalyst->catalyst_issue solvent_issue Neutral Solvent check_solvent->solvent_issue conditions_issue Low Pressure/Temp check_conditions->conditions_issue solution_catalyst Switch to Rh/C or PtO₂, Increase Loading (5-10%) catalyst_issue->solution_catalyst solution_solvent Use Glacial Acetic Acid or Aqueous Acid solvent_issue->solution_solvent solution_conditions Increase H₂ Pressure (>50 psi), Heat to 50°C conditions_issue->solution_conditions success Complete Reduction solution_catalyst->success solution_solvent->success solution_conditions->success G A Sodium 2-(piperidin-4-yl) ethanesulfonate B N-Boc Protected Intermediate A->B Boc₂O, Base C Sulfonyl Chloride B->C SOCl₂ or (COCl)₂, cat. DMF D N-Boc Protected Sulfonamide C->D NH₃ or NH₄OH E Final Product: 2-(Piperidin-4-yl) ethanesulfonamide D->E TFA or HCl

References

Technical Support Center: Purification of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this important class of molecules. The piperidine ring is a key structural motif in a vast number of pharmaceuticals and agrochemicals, making its efficient purification a critical step in research and development.[1][2][3] This guide is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying piperidine-containing compounds?

The primary challenges stem from the basic nature of the piperidine nitrogen (pKa of the conjugate acid is typically around 11.2).[4] This basicity leads to several common issues:

  • Strong Interaction with Silica Gel: The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in chromatography. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.[5]

  • Variable Polarity: The protonation state of the piperidine nitrogen is pH-dependent. In acidic conditions, it forms a highly polar piperidinium salt, while in its free base form, it is significantly less polar. This variable polarity can complicate purification by extraction and chromatography if the pH is not carefully controlled.[4]

  • Susceptibility to Oxidation: Piperidine and its derivatives can be prone to oxidation, often resulting in a yellow or brown discoloration of the sample.[1]

  • Metal Chelation: The nitrogen atom can act as a ligand, chelating metal ions from catalysts or reagents, which can be difficult to remove.

Q2: My piperidine compound is showing significant peak tailing during flash column chromatography on silica gel. What's happening and how can I fix it?

This is the most common issue faced when purifying basic compounds like piperidines. The tailing is caused by the strong interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[5]

Here’s a systematic approach to troubleshoot and solve this problem:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase. This additive, often called a "competing base," will interact with the acidic silanol groups, effectively masking them from your piperidine compound.[6]

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-1% TEA or DEA to your eluent.[1][7] TEA is the most common choice. Start with a small amount (e.g., 0.5%) and observe the effect on the TLC. You should see a significant reduction in streaking and a more defined spot.

    • Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in your mobile phase system (e.g., Dichloromethane/Methanol/Ammonia).

  • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred.

    • Treated Silica Gel: Deactivated or end-capped silica gel, where the acidic silanol groups have been chemically modified, can also be effective.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent option.[8][9]

Troubleshooting Guide: Chromatographic Purification

Problem: Poor Separation of a Piperidine Compound from a Non-basic Impurity

Scenario: You have a piperidine-containing product and a non-basic byproduct with very similar polarities, making them difficult to separate on a silica gel column even with the addition of triethylamine.

Solution Workflow:

  • Optimize Normal-Phase Chromatography:

    • Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve resolution.

    • Solvent System Screening: Systematically screen different solvent systems. Sometimes, a switch from an alcohol modifier (like methanol) to a non-protic polar solvent (like ethyl acetate or acetone) can alter the selectivity.

  • Switch to Reversed-Phase Chromatography:

    • Principle: In reversed-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[8][9] Non-polar compounds are retained more strongly. Since your impurity is non-basic, its retention will be governed primarily by its hydrophobicity. Your basic piperidine compound's retention can be modulated by pH.

    • pH Adjustment: By adding an acid (like trifluoroacetic acid - TFA, or formic acid) to the mobile phase, you can protonate your piperidine compound.[10] This will make it more polar and cause it to elute earlier. The non-basic impurity's retention time will be less affected by pH, allowing for a potential separation.

Advanced Purification Techniques

Supercritical Fluid Chromatography (SFC)

For challenging separations, particularly for chiral piperidine derivatives, Supercritical Fluid Chromatography (SFC) is a powerful alternative.[11]

  • What it is: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[12] It combines some of the best features of both gas and liquid chromatography.[13]

  • Advantages for Piperidines:

    • Speed: The low viscosity of the mobile phase allows for faster separations.[14]

    • Unique Selectivity: SFC can often provide different selectivity compared to HPLC, making it useful for separating closely related compounds.[15]

    • Chiral Separations: SFC is particularly well-suited for the purification of chiral compounds.[7][11]

    • Improved Peak Shape: The use of basic additives in the co-solvent (e.g., methanol with DEA) is also common in SFC to achieve sharp peaks for basic compounds.[7]

Ion-Exchange Chromatography (IEX)

For highly polar or charged piperidine derivatives, ion-exchange chromatography can be a valuable tool.

  • Principle: IEX separates molecules based on their net charge.[16][17] A cation-exchange resin (with negative charges) will bind positively charged molecules (like protonated piperidines).

  • Application: This technique is useful for removing charged impurities or for purifying piperidine compounds that are difficult to handle by reversed-phase chromatography. The bound compound is typically eluted by increasing the salt concentration or changing the pH of the mobile phase.[16]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Basic Piperidine Derivative
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • To the chosen solvent system, add 0.5-1% triethylamine (TEA) to reduce peak tailing.[1]

    • An optimal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Wet pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.[18]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution, gradually increasing the polarity, is often beneficial for complex mixtures.[18]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[1]

    • Separate the two layers.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 6M NaOH or solid K2CO3) until the solution is basic (pH > 10). This will deprotonate the piperidinium salt, regenerating the free base.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified piperidine product.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[1]

Data and Visualization

Table 1: Troubleshooting Common Chromatographic Issues
ProblemProbable CauseRecommended Solution
Peak Tailing Strong interaction of basic piperidine with acidic silica gel.[5]Add 0.1-1% triethylamine or ammonia to the mobile phase.[1] Use an alumina or end-capped silica column. Consider reversed-phase chromatography.
Poor Separation (Co-elution) Similar polarity of compounds.Try a different solvent system to alter selectivity. Use a shallower gradient. Switch to a different chromatographic mode (e.g., normal-phase to reversed-phase).
Compound Stuck on Column Compound is too polar for the chosen mobile phase or is irreversibly adsorbed.Increase the polarity of the mobile phase significantly (e.g., flush with 10-20% methanol in dichloromethane with 1% TEA). If this fails, the compound may not be recoverable from a silica column.
Product Decomposing on Column The silica gel is too acidic, causing degradation of a sensitive compound.Use deactivated/neutral silica gel or basic alumina. Pre-treat the column by flushing with the mobile phase containing TEA before loading the sample.

Diagram 1: Logic for Mitigating Peak Tailing in Normal-Phase Chromatography

G start Problem: Peak Tailing of Piperidine Compound q1 Is the mobile phase basic? start->q1 add_base Action: Add 0.1-1% Triethylamine or Ammonia to Eluent q1->add_base No q2 Is the stationary phase acidic silica? q1->q2 Yes add_base->q2 end_success Result: Symmetrical Peak Shape add_base->end_success Tailing Resolved change_sp Action: Switch to Basic Alumina or End-Capped Silica q2->change_sp Yes consider_rp Advanced Solution: Use Reversed-Phase Chromatography q2->consider_rp No, but tailing persists change_sp->consider_rp change_sp->end_success Tailing Resolved consider_rp->end_success

Caption: Decision workflow for troubleshooting peak tailing.

Diagram 2: Workflow for Acid-Base Extraction of a Piperidine Compound

G start Crude Mixture in Organic Solvent wash_acid Wash with 1M HCl (aq) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Neutral/Acidic Impurities separate1->organic1 aqueous1 Aqueous Layer: Protonated Piperidine (Salt) separate1->aqueous1 basify Basify with NaOH (aq) to pH > 10 aqueous1->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 organic2 Organic Layer: Purified Piperidine (Free Base) separate2->organic2 dry_conc Dry and Concentrate organic2->dry_conc end Pure Piperidine Compound dry_conc->end

Caption: Step-by-step process for purification by acid-base extraction.

References

Technical Support Center: Refining the Purification Protocol for 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Piperidin-4-yl)ethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you navigate the nuances of purifying this unique molecule, which incorporates both a basic piperidine moiety and an acidic sulfonamide group.

Understanding the Molecule: The Zwitterionic Challenge

A critical aspect to consider during the purification of this compound is its potential to exist as a zwitterion. The piperidine nitrogen can be protonated (pKa ~10-11), while the sulfonamide proton can be lost under basic conditions (pKa ~9-10). This dual nature significantly influences its solubility and chromatographic behavior, often leading to purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't crystallize. What should I do?

"Oiling out" is a common issue with piperidine derivatives. This often occurs when the compound separates from the solution as a liquid instead of a solid during crystallization. Refer to the Troubleshooting Guide: "Oiling Out" During Crystallization for detailed strategies to address this.

Q2: I'm seeing a persistent impurity in my NMR/HPLC that I can't remove by recrystallization. What could it be?

Persistent impurities could be unreacted starting materials, byproducts from side reactions, or closely related structural analogues. Common byproducts in sulfonamide synthesis can include N,N-disubstituted sulfonamides or hydrolyzed sulfonyl chlorides.[1] For a systematic approach to identifying and removing such impurities, see the Troubleshooting Guide: Persistent Impurities .

Q3: My yield is very low after purification. How can I improve it?

Low yield can result from multiple factors, including product loss in the mother liquor during crystallization or irreversible adsorption during chromatography. The choice of purification strategy should be carefully considered based on the scale of your synthesis and the nature of the impurities. Our Troubleshooting Guide: Low Purification Yield offers detailed protocols to maximize your recovery.

Q4: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can reveal the presence of residual solvents or impurities. Mass spectrometry (MS) confirms the molecular weight of the desired product. Refer to the Analytical Protocols section for recommended methods.

Troubleshooting Guides

Troubleshooting "Oiling Out" During Crystallization

This guide provides a step-by-step approach to induce crystallization when your product separates as an oil.

Question: My this compound is "oiling out" from the crystallization solvent. How can I obtain solid material?

Answer: "Oiling out" is a common challenge with piperidine derivatives, often due to the compound's melting point being lower than the temperature of the crystallization solution or high solubility in the chosen solvent. Here is a systematic approach to troubleshoot this issue:

  • Lower the Crystallization Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

  • Solvent/Anti-Solvent System: This is often a highly effective technique.

    • Principle: Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble until the solution becomes slightly turbid. This controlled precipitation can promote crystal formation.

    • Recommended Solvent Systems:

      • Good Solvents: Methanol, Ethanol

      • Poor Solvents (Anti-solvents): Diethyl ether, Hexanes, Ethyl acetate

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid material from a previous successful crystallization, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

  • pH Adjustment: Given the zwitterionic nature of the molecule, adjusting the pH of the solution can significantly impact its solubility and crystallization behavior. Experiment with slight acidification or basification to find the isoelectric point where the compound is least soluble.[4]

Troubleshooting Persistent Impurities

This guide will help you identify and remove stubborn impurities that co-purify with your product.

Question: I have a persistent impurity that I cannot remove by simple recrystallization. What are my options?

Answer: Persistent impurities often have similar polarity and solubility to your target compound. A multi-step purification strategy is often necessary.

  • Identify the Impurity (If Possible):

    • NMR Spectroscopy: Compare the NMR spectrum of your impure sample to a reference spectrum of the pure compound if available. Unidentified peaks may correspond to impurities.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can help identify the molecular weights of the components in your mixture, providing clues about the identity of the impurities.

  • Purification Strategy Decision Tree:

    G start Impure Product recrystallization Attempt Recrystallization (Varying Solvents) start->recrystallization purity_check1 Check Purity (HPLC/NMR) recrystallization->purity_check1 success Pure Product purity_check1->success >98% Pure chromatography Column Chromatography purity_check1->chromatography <98% Pure (Non-ionic Impurities) acid_base Acid-Base Extraction purity_check1->acid_base <98% Pure (Acidic/Basic Impurities) combine_fractions Combine Pure Fractions chromatography->combine_fractions purity_check2 Check Purity (HPLC/NMR) acid_base->purity_check2 purity_check2->success >98% Pure purity_check2->chromatography <98% Pure purity_check3 Check Purity (HPLC/NMR) purity_check3->recrystallization <98% Pure purity_check3->success >98% Pure combine_fractions->purity_check3

    Caption: Decision tree for purification strategy.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity.

      • Example Gradient: Start with 100% Dichloromethane (DCM) and gradually add Methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve the peak shape of the piperidine-containing compound.

  • Acid-Base Extraction:

    • Principle: This technique exploits the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the piperidine nitrogen.

      • Extract the free-based product back into an organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate to obtain the purified product.

Troubleshooting Low Purification Yield

This guide provides strategies to improve the recovery of your target compound.

Question: My final yield of this compound is consistently low after purification. How can I improve it?

Answer: Low yields can be addressed by optimizing your purification technique to minimize product loss.

Potential Cause Troubleshooting Strategy Expected Improvement
Product loss in mother liquor during recrystallization Concentrate the mother liquor and attempt a second recrystallization. Alternatively, purify the residue from the mother liquor by column chromatography.10-30% increase in yield
Irreversible adsorption on silica gel during chromatography Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine before loading your sample.5-15% increase in yield
Co-elution of product with impurities Optimize the mobile phase for better separation. A shallower gradient or a different solvent system may be required.Improved purity and potentially higher yield of pure fractions
Product is volatile and lost during solvent removal Use a rotary evaporator at a lower temperature and pressure. For small quantities, removing the solvent under a stream of nitrogen is a gentler alternative.5-10% increase in yield

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient: Start with a low percentage of B and increase over time. A typical gradient might be 5% to 95% B over 20 minutes.

  • Detection: UV detection at a wavelength where the compound has some absorbance (if applicable) or by Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) if the compound lacks a strong chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Proton (¹H) NMR:

    • The chemical shifts of the protons on the piperidine ring will be informative. Protons alpha to the nitrogen will typically appear in the 2.5-3.5 ppm range.[5]

    • The protons of the ethanesulfonamide group will also have characteristic shifts.

  • Carbon (¹³C) NMR:

    • Will show distinct signals for each carbon in the molecule, confirming the overall structure.

  • Solvent: Deuterated chloroform (CDCl₃), Deuterated methanol (CD₃OD), or Deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can affect the chemical shifts.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Expected Ion: In positive ion mode, you would expect to see the [M+H]⁺ ion.

Experimental Workflows

Recrystallization Workflow

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for recrystallization.

References

Validation & Comparative

A Comparative Guide to 2-(Piperidin-4-yl)ethanesulfonamide and Other Piperidine Derivatives: A Methodological Approach to Uncovering Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of 2-(Piperidin-4-yl)ethanesulfonamide, a novel piperidine derivative with unexplored therapeutic potential. In the absence of existing experimental data for this specific molecule, we present a detailed methodological approach for its evaluation against two well-characterized piperidine-containing compounds: the anti-migraine drug Naratriptan and a representative anti-inflammatory agent, 2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazole .

This document is intended for researchers, scientists, and drug development professionals. It offers a scientifically rigorous, step-by-step guide to unlock the potential of this compound and to understand its pharmacological profile in the broader context of piperidine-based therapeutics. The piperidine scaffold is a cornerstone in modern drug discovery, present in a wide range of clinically approved drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure in medicinal chemistry.[3][4][5]

Introduction: The Rationale for Investigation

The core structure of this compound combines two key pharmacophoric elements: the piperidine ring and a sulfonamide moiety. The piperidine ring is a prevalent feature in numerous CNS-active drugs, contributing to favorable pharmacokinetic properties and blood-brain barrier permeability.[6] The sulfonamide group is a versatile functional group found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[7]

Given this structural composition, we hypothesize that this compound may exhibit biological activity in two primary domains:

  • Serotonergic Modulation: The structural similarity to Naratriptan, a selective 5-HT1B/1D receptor agonist, suggests potential activity at these receptors, which are implicated in migraine pathophysiology.[6][8]

  • Anti-inflammatory Effects: The piperidine core is also present in compounds known to possess anti-inflammatory properties.[7][9] Therefore, we will investigate its potential to modulate key inflammatory pathways.

This guide will detail the necessary experimental workflows to test these hypotheses, providing a direct comparison with established compounds to benchmark its potency and selectivity.

Synthetic Strategies

A robust and efficient synthesis is the foundation of any drug discovery program. Here, we propose a plausible synthetic route for this compound and briefly outline the synthesis of the comparator compounds.

Proposed Synthesis of this compound

The synthesis of the target molecule can be envisioned starting from commercially available 4-piperidone.[10]

Synthesis_of_Target_Molecule start 4-Piperidone step1 Wittig Reaction (EtO)2P(O)CH2CO2Et, NaH start->step1 intermediate1 Ethyl 2-(piperidin-4-ylidene)acetate step1->intermediate1 step2 1. Boc Protection (Boc)2O 2. Hydrogenation (H2, Pd/C) intermediate1->step2 intermediate2 Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate step2->intermediate2 step3 Reduction (LiAlH4) intermediate2->step3 intermediate3 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethan-1-ol step3->intermediate3 step4 Mesylation (MsCl, Et3N) intermediate3->step4 intermediate4 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl methanesulfonate step4->intermediate4 step5 Sulfonamide Formation 1. Na2SO3 2. SOCl2 3. NH3 intermediate4->step5 intermediate5 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethanesulfonamide step5->intermediate5 step6 Boc Deprotection (TFA or HCl) intermediate5->step6 product This compound step6->product

Figure 1: Proposed synthetic workflow for this compound.
Synthesis of Comparator Compounds

  • Naratriptan: The synthesis of Naratriptan has been extensively documented and typically involves a Fischer indole synthesis or a Heck reaction as a key step to construct the indole core, followed by coupling with the N-methyl-4-piperidone moiety.[10][11][12][13]

  • 2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazole: This compound can be synthesized by the condensation of o-phenylenediamine with 1-benzylpiperidine-4-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.

Experimental Protocols for Comparative Evaluation

To ascertain the pharmacological profile of this compound, a series of in vitro assays will be conducted in parallel with Naratriptan and 2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazole.

Serotonin 5-HT1B and 5-HT1D Receptor Binding Assay

This assay will determine the binding affinity of the test compounds for the human 5-HT1B and 5-HT1D receptors, the primary targets of Naratriptan.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for human 5-HT1B and 5-HT1D receptors.

Methodology: Radioligand Binding Assay [14][15]

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing either the human 5-HT1B or 5-HT1D receptor are cultured and harvested.

    • Cell pellets are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged.

    • The resulting membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4). Protein concentration is determined using a BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (at various concentrations), and 25 µL of the appropriate radioligand ([³H]-GR125743 for 5-HT1B/1D).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin).

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, followed by washing with ice-cold wash buffer.

    • The filters are dried, and a scintillation cocktail is added.

    • Radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

    • Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anti-inflammatory Activity: TNF-α and IL-6 Inhibition Assay

This assay will assess the potential of the test compounds to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in a cellular model of inflammation.[16][17][18][19][20]

Objective: To determine the IC₅₀ values of the test compounds for the inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in RAW 264.7 murine macrophages.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) [17][19]

  • Cell Culture and Stimulation:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.[17]

    • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.[18]

  • Cytokine Measurement:

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • The percentage of inhibition of cytokine production is calculated for each concentration of the test compound relative to the LPS-stimulated control.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Presentation and Structure-Activity Relationship (SAR)

The experimental data will be summarized in clear, comparative tables to facilitate the assessment of this compound's performance relative to the established benchmarks.

Table 1: Comparative In Vitro Biological Activity

Compound5-HT1B Ki (nM)5-HT1D Ki (nM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
NaratriptanLiterature ValueLiterature ValueTo be determinedTo be determined
2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazoleTo be determinedTo be determinedLiterature ValueTo be determined

Table 2: Comparative Physicochemical and Pharmacokinetic Properties (Hypothetical)

PropertyThis compoundNaratriptan2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazole
Molecular WeightCalculated335.46305.41
cLogPCalculated1.84.2
Oral Bioavailability (%)To be determined~74To be determined
Half-life (t1/2) (h)To be determined~6To be determined

The results from these assays will provide initial insights into the structure-activity relationship of this class of compounds. For example, the presence of the ethanesulfonamide group in our target molecule, as opposed to the N-methyl ethanesulfonamide and indole moiety in Naratriptan, may significantly impact its affinity and selectivity for the 5-HT1B/1D receptors.[14] Similarly, the nature of the substituent on the piperidine nitrogen will likely influence both serotonergic and anti-inflammatory activities.

SAR_Hypothesis cluster_0 Core Scaffold: this compound cluster_1 Modifications for SAR Studies cluster_2 Expected Impact Core Piperidine-4-ethanesulfonamide Mod1 Vary N-substituent on Piperidine (e.g., H, Me, Bn, etc.) Core->Mod1 Mod2 Modify Sulfonamide Group (e.g., N-alkylation, different sulfonamides) Core->Mod2 Mod3 Alter the linker between piperidine and sulfonamide Core->Mod3 Impact1 Modulate 5-HT1B/1D Affinity & Selectivity Mod1->Impact1 Impact2 Influence Anti-inflammatory Potency Mod1->Impact2 Impact3 Alter Physicochemical Properties (LogP, pKa) Mod1->Impact3 Impact4 Affect Pharmacokinetic Profile (ADME) Mod1->Impact4 Mod2->Impact1 Mod2->Impact2 Mod3->Impact1 Mod3->Impact2

Figure 2: Hypothesized structure-activity relationship exploration.

Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic (PK) properties of this compound will be crucial for its further development.[11][21][22][23][24]

Objective: To determine the basic pharmacokinetic parameters of the test compound following intravenous and oral administration in a preclinical species (e.g., rats).

Methodology:

  • Animal Dosing: The test compound will be formulated in a suitable vehicle and administered to rats via intravenous (IV) and oral (PO) routes at a single dose.

  • Blood Sampling: Blood samples will be collected at predetermined time points post-dosing.

  • Sample Analysis: Plasma concentrations of the test compound will be quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated using non-compartmental analysis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to elucidate the pharmacological profile of this compound. By employing a comparative strategy with well-defined benchmarks, this research will establish the potential of this novel scaffold in the realms of CNS disorders and inflammation. The data generated will provide a solid foundation for further lead optimization and the design of new chemical entities with improved therapeutic indices. The versatility of the piperidine scaffold suggests that with systematic investigation, this compound and its analogs could emerge as promising candidates for further preclinical development.

References

A Comparative Guide to the Validation of Novel Drug Targets: A Case Study with 2-(Piperidin-4-yl)ethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of a novel drug target, using a hypothetical scenario involving a derivative of the 2-(piperidin-4-yl)ethanesulfonamide scaffold. This scaffold is a common motif in a variety of biologically active compounds, and for the purpose of this guide, we will consider a hypothetical derivative, "Compound-X," identified as a potent inhibitor of a novel kinase, "Kinase-Y," implicated in oncology.

The principles and methodologies detailed herein are broadly applicable to the validation of other drug targets and provide researchers, scientists, and drug development professionals with a robust roadmap for establishing the therapeutic potential of a novel target. The validation process is a critical early step in drug discovery that significantly increases the probability of success in later clinical trials by building a strong scientific rationale for the chosen target.[1]

The Foundational Step: In Vitro Target Validation

The initial phase of target validation aims to unequivocally demonstrate a direct interaction between the small molecule and its intended target protein and to characterize the functional consequences of this interaction. This is a crucial step to ensure that the observed biological effects are not due to off-target activities.

Biochemical Confirmation of Target Inhibition

The first step is to quantify the inhibitory activity of Compound-X against the purified Kinase-Y protein. This is typically achieved through an in vitro kinase assay.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescent Kinase Assay)

  • Reagents and Materials:

    • Purified recombinant Kinase-Y enzyme.

    • Kinase substrate (a specific peptide or protein).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Compound-X stock solution (e.g., 10 mM in DMSO).

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • White, opaque 384-well assay plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare a serial dilution of Compound-X in DMSO, and then dilute further in the kinase assay buffer.

    • Add 5 µL of the diluted Compound-X or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 10 µL of a solution containing the Kinase-Y enzyme and its substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for Kinase-Y to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagents as per the manufacturer's protocol.

    • Measure the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each concentration of Compound-X and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Causality and Interpretation: This assay directly measures the ability of Compound-X to inhibit the catalytic activity of Kinase-Y. A potent IC50 value (typically in the nanomolar range) provides the initial evidence of a direct interaction. To establish selectivity, this assay should be performed in parallel against a panel of other closely related kinases. A significantly higher IC50 value for other kinases would indicate that Compound-X is a selective inhibitor of Kinase-Y.

Confirming Target Engagement in a Cellular Environment

While in vitro assays are essential, it is critical to confirm that the compound binds to its intended target within the complex milieu of a living cell.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Reagents and Materials:

    • Disease-relevant cell line endogenously expressing Kinase-Y.

    • Compound-X.

    • Cell lysis buffer (containing protease and phosphatase inhibitors).

    • Antibodies specific for Kinase-Y and a loading control (e.g., GAPDH).

    • SDS-PAGE and Western blotting reagents.

  • Procedure:

    • Treat cultured cells with either Compound-X at various concentrations or a vehicle control for a defined period.

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Divide the cell lysate into several aliquots.

    • Heat the aliquots to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Kinase-Y in each sample by Western blotting.

    • Generate a "melting curve" by plotting the amount of soluble Kinase-Y as a function of temperature.

Causality and Interpretation: The binding of a ligand (Compound-X) to its target protein (Kinase-Y) generally increases the thermal stability of the protein. This results in a shift of the melting curve to higher temperatures in the presence of the compound. A dose-dependent thermal shift provides strong evidence of target engagement in a cellular context.

Comparative Data Summary: In Vitro Validation

ParameterCompound-XAlternative Compound-Z (Hypothetical)
Kinase-Y IC50 15 nM150 nM
Selectivity (vs. Kinase-Z) >100-fold10-fold
CETSA Shift (1 µM) +5°C+1°C

Cellular Pathway and Phenotypic Validation

Once direct target engagement is confirmed, the next crucial step is to demonstrate that inhibiting the target with the compound leads to the desired biological outcome in cells. This involves understanding the target's role in cellular signaling and its link to a disease-relevant phenotype.

Elucidating the Signaling Pathway

Assuming Kinase-Y is a component of a cancer-related signaling pathway, we can hypothesize a pathway where Kinase-Y phosphorylates and activates a downstream protein, "Substrate-A," which in turn promotes cell proliferation.

Diagram of the Hypothetical Kinase-Y Signaling Pathway

Kinase_Y_Pathway Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor Kinase_Y Kinase-Y GF_Receptor->Kinase_Y Substrate_A Substrate-A Kinase_Y->Substrate_A  Phosphorylation Proliferation Cell Proliferation Substrate_A->Proliferation Compound_X Compound-X Compound_X->Kinase_Y Inhibition

Caption: Hypothetical signaling pathway of Kinase-Y.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Procedure:

    • Culture a relevant cancer cell line and serum-starve overnight.

    • Pre-treat the cells with various concentrations of Compound-X or vehicle for 2 hours.

    • Stimulate the cells with the appropriate growth factor to activate the Kinase-Y pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Substrate-A (p-Substrate-A), total Substrate-A, and a loading control.

    • Incubate with the appropriate secondary antibodies and detect the signal using chemiluminescence.

Causality and Interpretation: A dose-dependent decrease in the levels of p-Substrate-A upon treatment with Compound-X would confirm that the compound inhibits the activity of Kinase-Y in the cellular signaling pathway.

Linking Target Inhibition to a Cellular Phenotype

The ultimate goal of inhibiting Kinase-Y is to achieve a therapeutic effect, such as reducing cancer cell proliferation.

Experimental Protocol: Cell Proliferation Assay (e.g., using Real-Time Cell Analysis)

  • Procedure:

    • Seed cancer cells in a specialized microelectronic sensor plate.

    • Allow the cells to adhere and grow for several hours.

    • Treat the cells with a range of concentrations of Compound-X.

    • Monitor cell proliferation in real-time by measuring changes in electrical impedance, which correlates with cell number.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Orthogonal Validation: Genetic Knockdown

To ensure the observed phenotype is a direct result of inhibiting Kinase-Y, a complementary genetic approach is essential.[3] This involves reducing the expression of Kinase-Y using siRNA or CRISPR/Cas9 and then assessing the impact on cell proliferation. A similar reduction in proliferation with both Compound-X and Kinase-Y knockdown provides strong evidence for on-target activity.

Diagram of the Validation Workflow

Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_in_vivo In Vivo Validation Biochem Biochemical Assay (IC50, Selectivity) CETSA Cellular Target Engagement (CETSA) Biochem->CETSA Pathway Pathway Analysis (Western Blot) CETSA->Pathway Phenotype Phenotypic Assay (Proliferation) Pathway->Phenotype PKPD PK/PD Studies Phenotype->PKPD Genetic Genetic Knockdown (siRNA/CRISPR) Genetic->Phenotype Efficacy Efficacy Studies (Xenograft Model) PKPD->Efficacy

References

A Researcher's Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yl)ethanesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Ubiquitous Enzyme Family for Therapeutic Gain

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] When coupled with a sulfonamide group, a potent and well-established zinc-binding pharmacophore, it gives rise to a class of molecules with significant therapeutic potential, primarily as carbonic anhydrase (CA) inhibitors.[2][3][4] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has made them attractive drug targets.[2][5]

This guide provides an in-depth comparison of 2-(piperidin-4-yl)ethanesulfonamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of various human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. Understanding how subtle molecular modifications influence inhibitory potency and selectivity is paramount for the rational design of novel therapeutics for conditions ranging from glaucoma to cancer.[5][6]

The Core Scaffold: this compound

The fundamental structure of the analogs discussed in this guide is the this compound core. This scaffold can be systematically modified at several key positions to explore the chemical space and optimize biological activity. The primary points of modification include the piperidine nitrogen (N-1), the sulfonamide nitrogen, and the aromatic ring attached to the sulfonamide group.

cluster_0 This compound Core cluster_1 Points of Modification core core R1 R1: Substitution at Piperidine N-1 core->R1 R2 R2: Substitution on the Aromatic Ring core->R2 R3 R3: Substitution on Sulfonamide Nitrogen core->R3

Figure 1. Key modification points on the this compound scaffold.

General Synthetic Approach

The synthesis of this compound analogs typically involves a multi-step process. A common strategy begins with the appropriate piperidine precursor, which is then elaborated to introduce the ethanesulfonamide moiety. Subsequent modifications, such as N-alkylation or N-acylation of the piperidine nitrogen, can be performed to generate a library of diverse analogs.

G start Commercially Available Piperidine Precursor step1 Introduction of Ethanesulfonate Moiety start->step1 e.g., Michael addition with vinylsulfonate step2 Conversion to Ethanesulfonyl Chloride step1->step2 Chlorinating agent (e.g., SOCl2, PCl5) step3 Reaction with Ammonia or Primary/Secondary Amine step2->step3 Formation of Sulfonamide step4 N-Functionalization of Piperidine step3->step4 Alkylation, Acylation, etc. at N-1 final Final this compound Analog step4->final

Figure 2. A generalized synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of this class of compounds, drawing upon data from studies on structurally related piperidine-sulfonamide derivatives.

Modifications at the Piperidine Nitrogen (N-1)

The substituent at the N-1 position of the piperidine ring plays a crucial role in determining both the potency and isoform selectivity of these inhibitors.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, is generally well-tolerated and can lead to potent inhibitors.

  • Aromatic and Heteroaromatic Groups: The incorporation of aromatic or heteroaromatic moieties can significantly enhance inhibitory activity. For instance, attaching a benzoyl group to the piperidine nitrogen, and further substituting this aromatic ring, allows for fine-tuning of the inhibitory profile. A 4-methoxyphenyl group has been shown to be particularly effective, yielding low nanomolar inhibition against hCA I and hCA II.[5]

  • Linker and Terminal Group: The nature of the linker between the piperidine nitrogen and a terminal group also impacts activity. For example, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the inhibitory activity was found to be sensitive to the substituent on a distal piperazine ring.[5]

Compound IDN-1 SubstituenthCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Analog A 4-Sulfamoylbenzoyl with 4-methoxyphenylpiperazine7.93.70.9Not Reported[5]
Analog B 4-Sulfamoylbenzoyl with 3-methoxyphenylpiperazine38.65.8Not ReportedNot Reported[5]
Analog C 4-Sulfamoylbenzoyl with 4-fluorophenylpiperazineNot Reported5.6Not ReportedNot Reported[5]
Analog D 4-Sulfamoylbenzoyl with 4-chlorophenylpiperazineNot Reported4.4Not ReportedNot Reported[5]

Table 1. Inhibitory activities of selected N-1 substituted piperidine-sulfonamide analogs against various hCA isoforms. Data is for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to the topic scaffold.

Modifications on the Sulfonamide Moiety

The sulfonamide group is the primary anchor to the zinc ion in the active site of carbonic anhydrases. While the core -SO2NH2 is generally conserved, modifications to the aromatic ring to which it is attached can influence activity.

  • Substitution Pattern: The position of substituents on the aromatic ring can be critical. For example, moving a methoxy group from the 4-position to the 3-position on a terminal phenyl ring resulted in a decrease in activity against hCA I.[5]

  • Electronic Effects: The electronic nature of the substituents can also play a role. Halogen substitutions, such as fluoro and chloro, at the 4-position of a terminal phenyl ring have been shown to be favorable for potent inhibition of hCA II.[5]

Experimental Protocols

General Procedure for Synthesis of N-Substituted Piperidine-Sulfonamide Analogs

This protocol is a representative example for the synthesis of N-substituted piperidine-sulfonamide derivatives, adapted from the literature.[5]

  • Coupling Reaction: To a solution of a piperidine-4-carboxylic acid derivative (1.0 eq) in a suitable solvent (e.g., dry MeCN), add a substituted benzylamine or piperazine (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

  • Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[5][7]

  • Principle: The assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator.

  • Reagents and Buffers:

    • Enzyme solution (hCA I, II, IX, or XII) at a specific concentration.

    • Buffer solution (e.g., TRIS-HCl) with a pH indicator (e.g., p-nitrophenol).

    • Substrate solution (saturated CO2 in water).

    • Inhibitor solutions at various concentrations.

  • Procedure:

    • Equilibrate the enzyme and buffer solution to a specific temperature (e.g., 25 °C).

    • Mix the enzyme solution with the inhibitor solution and incubate for a defined period.

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO2 substrate solution in a stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of reaction from the absorbance data.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G start Prepare Reagents (Enzyme, Buffer, Inhibitor, CO2 Substrate) step1 Pre-incubate Enzyme with Inhibitor start->step1 step2 Rapidly Mix with CO2 Substrate in Stopped-Flow Instrument step1->step2 step3 Monitor Absorbance Change of pH Indicator step2->step3 step4 Calculate Initial Reaction Rates step3->step4 step5 Determine IC50 and Ki Values step4->step5 final Inhibition Potency Data step5->final

Figure 3. Workflow for the stopped-flow CO2 hydrase assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective carbonic anhydrase inhibitors. The structure-activity relationship studies, although primarily conducted on closely related analogs, provide valuable insights for the rational design of new compounds. Key takeaways include the significant impact of N-1 substitutions on the piperidine ring and the importance of the substitution pattern on any appended aromatic rings.

Future research in this area should focus on:

  • Systematic exploration of the linker: Varying the length and rigidity of the ethanesulfonamide linker could lead to improved interactions within the active site of different CA isoforms.

  • In-depth pharmacokinetic profiling: Promising inhibitors should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

  • In vivo efficacy studies: The most potent and selective compounds should be tested in relevant animal models of glaucoma or cancer to validate their therapeutic potential.

By leveraging the foundational SAR principles outlined in this guide and embracing a multi-parameter optimization approach, researchers can continue to advance the development of novel piperidine-sulfonamide-based therapeutics.

References

A Comparative Guide to 2-(Piperidin-4-yl)ethanesulfonamide and Other Sulfonamides in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable versatility across a spectrum of biological targets. This guide provides an in-depth comparison of 2-(Piperidin-4-yl)ethanesulfonamide and its derivatives against other prominent sulfonamides in key biological assays. By examining their performance as carbonic anhydrase inhibitors, anti-inflammatory agents, and antibacterial compounds, we aim to provide researchers with a comprehensive resource to inform their drug discovery and development efforts.

Introduction to the Sulfonamide Scaffold

The sulfonamide moiety (-S(=O)₂-N<) is a key pharmacophore present in a wide array of therapeutic agents. Initially recognized for their groundbreaking antibacterial properties, sulfonamides have since been developed to treat a diverse range of conditions, including glaucoma, inflammation, and cancer. Their therapeutic efficacy stems from their ability to mimic endogenous molecules and interact with the active sites of various enzymes.

This guide will focus on this compound, a molecule of interest due to its structural features that suggest potential activity against several key biological targets. We will compare its projected and observed activities with those of well-established sulfonamides:

  • Acetazolamide & Dorzolamide: Potent inhibitors of carbonic anhydrase used in the treatment of glaucoma.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory and anticancer properties.

  • Sulfamethoxazole: A widely used antibacterial agent.

Comparative Analysis in Key Biological Assays

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition is a key therapeutic strategy for various conditions, particularly glaucoma, where reducing the production of aqueous humor can lower intraocular pressure.[1]

Comparator Sulfonamides:

  • Acetazolamide: A non-selective inhibitor of carbonic anhydrase, it reduces the formation of aqueous humor in the eye and has diuretic effects.[4][5][6][7] Its mechanism involves the blockage of carbonic anhydrase, which is crucial for the conversion of carbon dioxide and water into carbonic acid.[4][5]

  • Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of glaucoma.[8][9][10][11] It is a potent inhibitor of human carbonic anhydrase isoenzymes II and IV.[8]

Data Summary: Carbonic Anhydrase Inhibition

CompoundTarget IsoformsInhibition Constant (Kᵢ)Key Features
Piperidine-containing Sulfonamides (representative) CA IX, CA XIIVaries (nanomolar range for some derivatives)Potential for isoform selectivity.[2][12]
Acetazolamide Broad (CA I, II, IV, etc.)Nanomolar rangeSystemic effects.[4][6]
Dorzolamide CA II, CA IVNanomolar rangeTopical administration for ocular use.[8][13]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"CO2 + H2O" [shape=ellipse, fillcolor="#FFFFFF"]; "H2CO3" [shape=ellipse, fillcolor="#FFFFFF"]; "H+ + HCO3-" [shape=ellipse, fillcolor="#FFFFFF"]; "Carbonic Anhydrase" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sulfonamide Inhibitors" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"CO2 + H2O" -- "Carbonic Anhydrase" [label="Substrates"]; "Carbonic Anhydrase" -- "H2CO3" [label="Catalysis"]; "H2CO3" -- "H+ + HCO3-"; "Sulfonamide Inhibitors" -> "Carbonic Anhydrase" [label="Inhibition", arrowhead="tee"]; } caption { label: "Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides."; fontsize: 10; }

Anti-Inflammatory Activity (COX-2 Inhibition)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] COX-2 is an inducible isoform that is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[15]

While direct experimental data for this compound as a COX-2 inhibitor is not available, the sulfonamide moiety is a key feature of the selective COX-2 inhibitor, Celecoxib.

Comparator Sulfonamide:

  • Celecoxib: A diaryl-substituted pyrazole containing a benzenesulfonamide moiety, Celecoxib is a highly selective reversible inhibitor of the COX-2 isoform of cyclooxygenase.[14][15][16][17][18] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Data Summary: COX-2 Inhibition

CompoundTargetIC₅₀Key Features
This compound COX-2Data not available-
Celecoxib COX-2Varies by assay (typically in the nanomolar to low micromolar range)High selectivity for COX-2 over COX-1.[15]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Arachidonic Acid" [shape=ellipse, fillcolor="#FFFFFF"]; "Prostaglandins" [shape=ellipse, fillcolor="#FFFFFF"]; "COX-2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Celecoxib" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation & Pain" [shape=ellipse, fillcolor="#FFFFFF"];

"Arachidonic Acid" -- "COX-2" [label="Substrate"]; "COX-2" -- "Prostaglandins" [label="Synthesis"]; "Prostaglandins" -> "Inflammation & Pain"; "Celecoxib" -> "COX-2" [label="Inhibition", arrowhead="tee"]; } caption { label: "Mechanism of COX-2 Inhibition by Celecoxib."; fontsize: 10; }

Antibacterial Activity

The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[19] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides competitively inhibit the enzyme, leading to a bacteriostatic effect.

Derivatives of piperidine-containing sulfonamides have been investigated for their antibacterial properties. For example, novel sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[20][21]

Comparator Sulfonamide:

  • Sulfamethoxazole: A widely prescribed sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase. It is often used in combination with trimethoprim to achieve a bactericidal effect.

Data Summary: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget Organism(s)MIC (µg/mL)Key Features
Piperidine-containing Sulfonamides (representative) S. aureus, E. coli, etc.VariesBroad-spectrum potential.[20][21]
Sulfamethoxazole Broad spectrum (Gram-positive and Gram-negative)Varies by species and resistance patternsWell-established antibacterial agent.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"PABA" [shape=ellipse, fillcolor="#FFFFFF"]; "Dihydropteroate Diphosphate" [shape=ellipse, fillcolor="#FFFFFF"]; "DHPS" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sulfonamides" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dihydropteroic Acid" [shape=ellipse, fillcolor="#FFFFFF"]; "Folic Acid Synthesis" [shape=ellipse, fillcolor="#FFFFFF"]; "Bacterial Growth" [shape=ellipse, fillcolor="#FFFFFF"];

"PABA" -- "DHPS"; "Dihydropteroate Diphosphate" -- "DHPS"; "DHPS" -> "Dihydropteroic Acid"; "Dihydropteroic Acid" -> "Folic Acid Synthesis"; "Folic Acid Synthesis" -> "Bacterial Growth"; "Sulfonamides" -> "DHPS" [label="Competitive Inhibition", arrowhead="tee"]; } caption { label: "Antibacterial Mechanism of Sulfonamides."; fontsize: 10; }

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay[4]

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or other suitable solvent for compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of carbonic anhydrase in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds and the standard inhibitor in buffer.

  • In a 96-well plate, add the buffer, the test compound solution (or solvent for control), and the enzyme solution.

  • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ values.

In Vitro COX-2 Inhibition Assay[8][22][23]

This fluorometric assay measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of COX-2 in the assay buffer.

  • Prepare serial dilutions of the test compounds and Celecoxib.

  • In a 96-well plate, add the assay buffer, test compound solution (or solvent), and COX-2 solution.

  • Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor.

  • Add the reaction mix to each well.

  • Initiate the reaction by adding the arachidonic acid solution.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode.

  • Calculate the rate of reaction and determine the IC₅₀ values.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay[5][12][24][25]

This broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and a standard antibiotic (e.g., Sulfamethoxazole)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Conclusion

The sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct comparative data for this compound is limited, the analysis of its structural analogs and established sulfonamides provides valuable insights into its potential biological activities. The piperidine moiety in sulfonamide derivatives has shown promise in modulating activity against carbonic anhydrases and bacterial targets. Further investigation of this compound and its derivatives using the standardized assays outlined in this guide is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further development. The provided protocols offer a robust framework for such evaluations, enabling researchers to generate reliable and comparable data to advance the field of sulfonamide-based drug discovery.

References

In Vivo Validation of 2-(Piperidin-4-yl)ethanesulfonamide: A Comparative Guide for Novel Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(Piperidin-4-yl)ethanesulfonamide, a novel compound hypothesized to act as a cholinesterase inhibitor for the symptomatic relief of cognitive decline, such as that observed in Alzheimer's disease. We present a direct comparative analysis against established acetylcholinesterase (AChE) inhibitors, Donepezil and Rivastigmine, grounding our experimental design in established, robust preclinical models. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of new chemical entities in the cognitive enhancement space.

Introduction: The Rationale for a Novel Cholinesterase Inhibitor

The cholinergic hypothesis posits that a decline in acetylcholine (ACh), a neurotransmitter vital for learning and memory, is a key contributor to the cognitive deficits seen in Alzheimer's disease.[1][2][3] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, has been a cornerstone of symptomatic treatment for decades.[4][5][6] While drugs like Donepezil and Rivastigmine are mainstays of current therapy, the quest for agents with improved efficacy, better safety profiles, or alternative pharmacokinetic properties continues.

This compound is a novel small molecule sharing structural motifs with other biologically active piperidine-containing compounds. Based on preliminary in-silico modeling and in-vitro screens (data not shown), it is hypothesized to inhibit AChE. This guide outlines a comprehensive in vivo strategy to validate this hypothesis, assess its therapeutic potential, and benchmark its performance against current standards of care.

Comparative Efficacy Assessment in a Murine Model of Cognitive Impairment

To evaluate the pro-cognitive effects of this compound, we will utilize the scopolamine-induced amnesia model in mice. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking aspects of cognitive impairment and serving as a reliable model for screening potential cholinesterase inhibitors.[1][2][3][7][8]

Experimental Design and Animal Cohorts

A cohort of adult male C57BL/6 mice will be randomly assigned to the following treatment groups (n=10-12 per group):

  • Vehicle Control: Saline (or appropriate vehicle) + Scopolamine

  • Test Compound (Low Dose): this compound + Scopolamine

  • Test Compound (Mid Dose): this compound + Scopolamine

  • Test Compound (High Dose): this compound + Scopolamine

  • Positive Control (Donepezil): Donepezil (e.g., 3 mg/kg) + Scopolamine[9]

  • Positive Control (Rivastigmine): Rivastigmine (e.g., 1 mg/kg) + Scopolamine[10]

  • Sham Control: Vehicle + Saline (no scopolamine)

The doses for the test compound will be determined by prior maximum tolerated dose (MTD) studies. All compounds will be administered orally (p.o.) 60 minutes before the behavioral tasks, and scopolamine (e.g., 1 mg/kg, i.p.) will be administered 30 minutes prior to testing.[8]

G cluster_0 Animal Cohort Preparation cluster_1 Dosing Regimen cluster_2 Behavioral Assessment cluster_3 Pharmacodynamic & PK Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Drug_Admin Vehicle / Test Compound / Donepezil / Rivastigmine (p.o.) Randomization->Drug_Admin t = -60 min Scopolamine_Admin Scopolamine (i.p.) (except Sham group) Drug_Admin->Scopolamine_Admin t = -30 min NOR_Test Novel Object Recognition Test Scopolamine_Admin->NOR_Test t = 0 min MWM_Test Morris Water Maze Test NOR_Test->MWM_Test 24h washout Tissue_Collection Tissue_Collection MWM_Test->Tissue_Collection AChE_Assay Brain Cholinesterase Activity Assay Tissue_Collection->AChE_Assay Brain PK_Analysis Pharmacokinetic Analysis Tissue_Collection->PK_Analysis Blood G cluster_0 Cholinergic Synapse cluster_1 Outcome ACh_Release Acetylcholine (ACh) Released Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft 1. Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor 2. Binding -> Signal AChE AChE Synaptic_Cleft->AChE 3. Degradation Increased_ACh Increased ACh in Cleft Test_Compound This compound (or Donepezil/Rivastigmine) Test_Compound->AChE 4. Inhibition Enhanced_Signaling Enhanced Cholinergic Signaling Increased_ACh->Enhanced_Signaling Cognitive_Enhancement Cognitive Enhancement Enhanced_Signaling->Cognitive_Enhancement

References

A Head-to-Head Comparison of 2-(Piperidin-4-yl)ethanesulfonamide Analogs' Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, head-to-head comparison of the potency of 2-(piperidin-4-yl)ethanesulfonamide analogs and structurally related compounds. By synthesizing data from various studies, we aim to provide actionable insights into the structure-activity relationships (SAR) that govern the efficacy of these molecules against key biological targets. This guide deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical experimental context.

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to be readily modified to optimize pharmacological properties.[1][2] When coupled with a sulfonamide group, this combination gives rise to a class of compounds with a broad range of biological activities, including enzyme inhibition.[1][3] This guide will delve into the nuances of how substitutions on these core structures impact their inhibitory potency.

Comparative Potency Analysis: Inhibition of Cholinesterases and Lipoxygenase

While direct comparative studies on a series of this compound analogs are not extensively available in the public literature, valuable SAR insights can be gleaned from structurally similar compounds. A notable study by Aziz-ur-Rehman et al. provides a clear comparison of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives.[3][4] These compounds, while differing in the linker between the piperidine and sulfonamide moieties, offer a strong surrogate for understanding the impact of various substitutions on enzyme inhibitory activity.

The primary targets in this study were acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[3] AChE and BChE are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease.[1] Lipoxygenase inhibitors are of significant interest for treating inflammatory and allergic conditions.[1][3]

Data Summary Table

The following table summarizes the in vitro inhibitory potency (IC₅₀ in µM) of a series of synthesized N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide analogs.

Compound IDR-Group (Substitution on Acetamide Nitrogen)AChE IC₅₀ (µM)BChE IC₅₀ (µM)LOX IC₅₀ (µM)
7a 2,4-dichlorophenyl34.12 ± 0.052.0 ± 0.00145.3 ± 0.04
7b 2,5-dichlorophenyl36.21 ± 0.012.3 ± 0.00147.6 ± 0.03
7c 4-chlorophenyl38.41 ± 0.032.5 ± 0.00249.8 ± 0.01
7d 4-bromophenyl40.21 ± 0.022.8 ± 0.00151.3 ± 0.02
7e 4-fluorophenyl42.13 ± 0.043.0 ± 0.00253.7 ± 0.04
7f 4-methylphenyl44.32 ± 0.023.2 ± 0.00155.1 ± 0.01
7g 2-nitrophenyl46.21 ± 0.053.5 ± 0.00158.4 ± 0.02
7h 4-nitrophenyl48.13 ± 0.013.8 ± 0.00260.2 ± 0.03
7i 2-methylphenyl50.41 ± 0.034.0 ± 0.00162.8 ± 0.05
7j Phenyl52.32 ± 0.024.3 ± 0.00264.3 ± 0.01
7k Benzyl54.12 ± 0.044.5 ± 0.00166.8 ± 0.04
Reference Galantamine0.51 ± 0.018.21 ± 0.02-
Reference Baicalein--22.4 ± 0.02

Data sourced from Aziz-ur-Rehman et al.[3]

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be identified:

  • Potency against BChE: All synthesized analogs demonstrated potent inhibition of BChE, with IC₅₀ values in the low micromolar range, and were significantly more potent than the reference standard, Galantamine.

  • Impact of Halogen Substitution: Compounds with di-halogen substitutions on the phenyl ring (7a and 7b) exhibited the highest potency against BChE. The position of the halogen also appears to influence activity, with the 2,4-dichloro substitution (7a) being the most effective.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring generally led to higher potency compared to electron-donating groups (e.g., methyl group) or an unsubstituted phenyl ring.

  • Selectivity: The analogs showed marked selectivity for BChE over AChE.

  • Lipoxygenase Inhibition: The compounds displayed moderate inhibitory activity against LOX, with a similar trend of halogenated analogs being more potent.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key assays used to generate the potency data.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely accepted standard for measuring AChE and BChE activity.

Principle: The assay measures the activity of cholinesterase by monitoring the increase in a yellow-colored product produced when thiocholine, a product of substrate hydrolysis, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare stock solutions of the test compounds and the reference inhibitor (Galantamine) in a suitable solvent (e.g., DMSO).

    • Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in buffer.

    • Prepare substrate solutions of acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the enzyme solution (AChE or BChE) and incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Lipoxygenase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of linoleic acid. The formation of the product, (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is monitored spectrophotometrically at 234 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of lipoxygenase (from soybean) in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare a solution of the substrate, linoleic acid, in buffer.

    • Prepare stock solutions of the test compounds and the reference inhibitor (Baicalein) in a suitable solvent.

  • Assay Procedure:

    • In a cuvette, mix the enzyme solution and the test compound at various concentrations.

    • Incubate the mixture for a short period at room temperature.

    • Initiate the reaction by adding the linoleic acid solution.

    • Immediately monitor the increase in absorbance at 234 nm for a defined period using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Determine the percentage of inhibition compared to a control reaction.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for determining the inhibitory potency of the analogs.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Analog Stock Solutions Incubation Incubate Enzyme with Analogs Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solutions (AChE, BChE, LOX) Enzyme_Prep->Incubation Reagent_Prep Prepare Substrate & Reagent Solutions (ATCI, BTCI, DTNB, Linoleic Acid) Reaction_Start Initiate Reaction with Substrate Reagent_Prep->Reaction_Start Incubation->Reaction_Start Data_Acquisition Measure Absorbance Change Reaction_Start->Data_Acquisition Calc_Inhibition Calculate % Inhibition Data_Acquisition->Calc_Inhibition IC50_Determination Determine IC50 Values Calc_Inhibition->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for potency determination.

Signaling Pathway Context: Cholinergic Neurotransmission

The inhibition of acetylcholinesterase has a direct impact on cholinergic neurotransmission. The following diagram illustrates the role of AChE in the synaptic cleft and how its inhibition leads to an increase in acetylcholine levels.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Receptor ACh Receptors ACh_Release->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by ACh_Receptor->Postsynaptic Signal Transduction Choline_Uptake Choline Reuptake AChE->Choline_Uptake -> Choline Choline_Uptake->Presynaptic Inhibitor This compound Analog (Inhibitor) Inhibitor->AChE Inhibits

Caption: Inhibition of AChE in the cholinergic synapse.

Conclusion and Future Directions

The comparative analysis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide analogs reveals clear structure-activity relationships, particularly for the inhibition of butyrylcholinesterase. The presence of electron-withdrawing groups, especially di-halogen substitutions on the terminal phenyl ring, significantly enhances potency. These findings provide a valuable starting point for the rational design of more potent and selective inhibitors.

Future research should focus on synthesizing and evaluating a focused library of this compound analogs to directly probe the SAR of this specific scaffold. Modifications to the ethanesulfonamide linker, substitutions on the piperidine ring, and exploration of a wider range of aromatic and heterocyclic groups attached to the sulfonamide nitrogen are all promising avenues for optimization. Such studies will be instrumental in developing novel therapeutic agents for neurodegenerative diseases and inflammatory disorders.

References

A Researcher's Guide to Selecting Negative Controls: Deconstructing the Use of 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of robust and reproducible scientific findings, the judicious selection of controls is paramount. While positive controls validate the functionality of an experimental system, negative controls serve as the bedrock for attributing observed effects to the variable being tested.[1][2][3] This guide provides an in-depth analysis of selecting an appropriate negative control, with a critical examination of 2-(Piperidin-4-yl)ethanesulfonamide as a case study. We will explore the theoretical underpinnings of a true negative control, evaluate the suitability of this specific molecule, and compare it with established alternatives, supported by experimental workflows for validation.

The Foundational Role of a Negative Control

A negative control is a sample or group in an experiment that does not receive the treatment being investigated, or is treated with a substance known to have no effect.[3][4][5] Its primary purpose is to establish a baseline, allowing researchers to confidently assert that the observed results are due to the experimental intervention and not extraneous factors.[1][2] An ideal negative control should be structurally as similar as possible to the active compound but devoid of the specific biological activity being measured. This is often achieved by using a vehicle (the solvent in which the active compound is dissolved) or a closely related but inactive analog.

Critical Evaluation of this compound as a Negative Control

The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-HIV, anti-inflammatory, and neurological effects.[6][7] The core structure of this compound itself is a precursor or fragment of several pharmacologically active molecules. For instance, derivatives of this compound are central to the synthesis of Naratriptan, a serotonin 5-HT1B/1D receptor agonist used in the treatment of migraines.[8][9][10]

Given that the broader class of piperidine-containing compounds is biologically active, the use of this compound as a negative control is fraught with potential complications. There is a significant risk that this molecule is not truly inert and may exhibit off-target effects or a low level of the very activity it is meant to control for. This could lead to the misinterpretation of experimental results, either by masking the true effect of the active compound or by introducing confounding variables.

For instance, various derivatives of N-(Piperidin-4-yl)ethanesulfonamide have been investigated for their pharmacological properties.[11] Furthermore, other molecules incorporating the piperidinyl ethanesulfonamide moiety, such as Hesperadin, are known inhibitors of aurora kinases.[12] The synthesis of biologically active N-substituted acetamide derivatives from N-(Piperidin-1-yl) benzenesulfonamide further underscores the pharmacological potential of this chemical family.[13]

Therefore, without extensive, context-specific validation, assuming this compound is an appropriate negative control is a scientifically tenuous position.

Selecting and Validating a Superior Negative Control

A more rigorous approach involves selecting a negative control that is either the vehicle alone or a compound that has been experimentally demonstrated to be inactive in the specific assay being performed.

Alternative Negative Controls
Control Type Description Advantages Disadvantages
Vehicle Control The solvent (e.g., DMSO, saline) in which the active compound is dissolved, administered at the same volume and concentration.Simple, readily available, and ensures that the observed effects are not due to the solvent itself.Does not control for potential off-target effects of the chemical scaffold of the active compound.
Inactive Enantiomer If the active compound is chiral, its inactive enantiomer can be an excellent negative control.Structurally very similar to the active compound, controlling for physicochemical properties and potential off-target effects of the core structure.May not be synthetically available or could have its own unexpected biological activity.
Structurally Related but Inactive Analog A molecule with a minor modification that is known to abolish the biological activity of interest.Provides a high level of control for the overall chemical structure.Requires prior knowledge of the structure-activity relationship (SAR) and may be difficult to source or synthesize.
Scrambled Peptide/Sequence For peptide or nucleic acid-based therapeutics, a sequence with the same composition but a randomized order.Controls for the general effects of introducing a molecule of similar size and chemical nature.May not be applicable to small molecule drugs.

Experimental Workflow for Validating a Negative Control

Before incorporating a novel compound like this compound as a negative control, it is crucial to perform a validation experiment. The following is a generalized workflow.

G cluster_0 Phase 1: In Vitro Assay Validation cluster_1 Phase 2: Evaluation A Select Primary Assay (e.g., cell viability, enzyme activity) B Prepare Test Groups: 1. Vehicle Control 2. Positive Control 3. Putative Negative Control   (e.g., this compound) 4. Active Compound A->B C Perform Assay and Measure Response B->C D Analyze Data: Compare Putative Negative Control to Vehicle Control C->D E Decision Point: Is there a statistically significant difference between Putative Negative Control and Vehicle? D->E F YES: Compound is NOT a suitable negative control. It exhibits inherent activity. E->F Significant Difference G NO: Compound may be a suitable negative control for this assay. Proceed with caution and consider broader profiling. E->G No Significant Difference

Caption: Workflow for the validation of a putative negative control.

Detailed Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to validate a putative negative control using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells appropriate for the experimental context

  • Complete cell culture medium

  • Vehicle (e.g., sterile DMSO)

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • Putative negative control (this compound)

  • Active compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the positive control, putative negative control, and the active compound in complete cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below a toxic threshold (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and vehicle only (vehicle control) and wells with untreated cells (no treatment control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability versus the compound concentration.

    • Compare the dose-response curve of the putative negative control to the vehicle control. A true negative control should show no significant decrease in cell viability across the tested concentration range.

Conclusion and Recommendations

The selection of a negative control is a critical decision that directly impacts the validity and interpretability of experimental data. While this compound may appear to be a simple molecule, its association with a pharmacologically active class of compounds makes it a risky choice for a negative control without rigorous, assay-specific validation.

Recommendations:

  • Prioritize Vehicle Controls: In the absence of a validated inactive analog, the vehicle control is the most appropriate and straightforward negative control.

  • Validate Any Putative Negative Control: If a structural analog is to be used as a negative control, it must be thoroughly vetted in the specific experimental system to ensure its inertness.

  • Consult Structure-Activity Relationship Data: Where available, SAR data can guide the selection of an appropriate inactive analog.

  • Report Controls Thoroughly: In any publication or report, clearly describe the negative controls used and provide the data that validates their selection.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(Piperidin-4-yl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 2-(Piperidin-4-yl)ethanesulfonamide, requires a robust framework of safety protocols. While a comprehensive toxicological profile for this specific compound may not be extensively documented, its structural motifs, shared with other bioactive molecules, compel us to adopt a conservative and rigorous approach to personal protection. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles, to ensure the well-being of all personnel.

Hazard Assessment: An Ounce of Prevention

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment based on analogous sulfonamide and piperidine-containing compounds is critical. For instance, Naratriptan, a structurally related molecule, is noted as a pharmaceutical compound with potential physiological effects and can cause serious eye irritation.[1][2] Other similar chemical structures are associated with skin irritation or corrosion and may be harmful if ingested or inhaled.[3][4] Therefore, we must treat this compound as a potentially hazardous substance, assuming it may be an irritant to the skin and eyes, and possibly harmful if swallowed or inhaled.

Key Precautionary Principle: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.Provides a barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds, offering additional protection in case the outer glove is compromised.[5][6][7] Powder-free gloves prevent the aerosolization and inhalation of the compound that may adhere to the powder.[6]
Eye & Face Protection Tightly-fitting chemical safety goggles with side shields.Protects the eyes from dust, powders, and splashes.[8][9]
Body Protection Disposable, low-permeability gown with a solid front and long, cuffed sleeves.Prevents contamination of personal clothing and skin. The cuffs should be tucked under the outer pair of gloves to ensure a complete seal.[5]
Respiratory Protection An N95-rated respirator or higher.Recommended when handling the solid compound outside of a fume hood or when there is a potential for aerosol generation.[6]
Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is paramount to minimizing exposure risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don PPE (Gown, Goggles, Inner Gloves, Respirator, Outer Gloves) prep_area->don_ppe 1. Secure Area weigh Weigh Compound (Use anti-static weigh paper) don_ppe->weigh 2. Enter Handling Area dissolve Dissolution (Add solvent slowly to avoid splashing) weigh->dissolve 3. Proceed with Experiment decontaminate Decontaminate Surfaces dissolve->decontaminate 4. After Experiment doff_ppe Doff PPE (Outer Gloves, Gown, Inner Gloves) decontaminate->doff_ppe 5. Clean Work Area dispose Dispose of Waste (Segregated hazardous waste stream) doff_ppe->dispose 6. Remove PPE in Order wash Wash Hands Thoroughly dispose->wash 7. Final Step

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Safe Handling and Weighing

  • Preparation:

    • Designate a specific area for handling, preferably a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[10]

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Donning PPE:

    • Put on a disposable gown, ensuring it is fully fastened.

    • Don the inner pair of nitrile gloves.

    • Fit your N95 respirator, ensuring a proper seal.

    • Put on chemical safety goggles.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[5]

  • Handling the Compound:

    • Carefully open the container with the solid this compound inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of the compound onto anti-static weigh paper or directly into a tared vial.

    • Avoid creating dust. If any dust is generated, allow it to settle within the fume hood before proceeding.

    • Securely close the primary container.

  • Cleanup:

    • Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol) and disposable wipes.

    • Place all disposable items that came into contact with the compound (weigh paper, wipes, outer gloves) into a designated hazardous waste bag inside the fume hood.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste bag.

    • Remove the gown by rolling it away from your body and place it in the hazardous waste.

    • Exit the immediate handling area.

    • Remove your safety goggles and respirator.

    • Remove the inner pair of gloves and dispose of them.

  • Personal Hygiene:

    • Wash your hands thoroughly with soap and water.[5]

Disposal Plan: Responsible Stewardship

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, weigh paper, and any unused compound. It should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not discharge into the environment.[8]

  • Contaminated Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of pharmaceutical-related chemical waste.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and ensure the responsible advancement of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.